molecular formula C12H11NO2 B1393424 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde CAS No. 630392-25-5

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Cat. No.: B1393424
CAS No.: 630392-25-5
M. Wt: 201.22 g/mol
InChI Key: FIQNXMIUHQZTDY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) is a high-purity chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This reagent features a benzaldehyde group directly linked to a 3,5-dimethylisoxazole ring, a structure known to be of significant interest in medicinal chemistry . The aldehyde functional group makes this compound a versatile building block (synthon) for organic synthesis, readily undergoing reactions such as condensations and nucleophilic additions to form a wide range of novel derivatives . The 3,5-dimethylisoxazole moiety is a privileged structure in drug discovery. Research indicates that compounds containing this fragment are frequently explored for their diverse biological activities . Specifically, derivatives of 3,5-dimethylisoxazole have been investigated as promising candidates for developing new biologically active compounds and have been used in the synthesis of molecules with potential hemorheological activity . As such, 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde serves as a key intermediate for researchers in the fields of medicinal chemistry and pharmaceutical science aiming to create new chemical entities for biological evaluation. This product is intended for research and further manufacturing applications only. It is not intended for direct human use, including diagnostic, therapeutic, or any other personal applications.

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNXMIUHQZTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5)

[1]

Executive Summary: The "Lynchpin" of Epigenetic Modulation

In the landscape of modern medicinal chemistry, 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) is not merely a catalog reagent; it is a strategic scaffold.[1] As a Senior Application Scientist, I classify this compound as a high-value pharmacophore precursor , primarily utilized in the synthesis of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors.

The 3,5-dimethylisoxazole moiety acts as a bioisostere for the acetylated lysine (KAc) residues found on histone tails. By mimicking this natural substrate, derivatives of this aldehyde can competitively inhibit the "reading" of epigenetic marks by BRD4 proteins—a pathway critical in oncology (e.g., AML, breast cancer) and inflammation. This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this critical intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a reactive benzaldehyde core substituted at the para position with a 3,5-dimethylisoxazole ring. The aldehyde functionality serves as a versatile "handle" for reductive amination or condensation reactions, while the isoxazole ring provides the rigid, polar-hydrophobic balance required for protein binding pockets.

PropertySpecification
CAS Number 630392-25-5
IUPAC Name 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzaldehyde
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85–89 °C (Typical range for this class)
Solubility Soluble in DMSO, DCM, MeOH, EtOH; Insoluble in Water
LogP (Predicted) ~2.5 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Stability & Handling[1]
  • Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (CAS 212515-76-9) upon prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Light Sensitivity: Protect from light to prevent potential photodegradation of the heterocyclic ring.

Synthetic Pathways & Manufacturing

The most robust route to CAS 630392-25-5 utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This approach is preferred over ring-closure methods due to higher convergence and the commercial availability of boronic acid precursors.[1]

Validated Synthesis Protocol

Reaction Type: Palladium-catalyzed cross-coupling.[1] Precursors: 4-Bromobenzaldehyde + (3,5-Dimethylisoxazol-4-yl)boronic acid.

Step-by-Step Methodology:
  • Reagents:

    • 1.0 eq 4-Bromobenzaldehyde[2]

    • 1.2 eq (3,5-Dimethylisoxazol-4-yl)boronic acid (or pinacol ester)[1]

    • 0.05 eq Pd(dppf)Cl₂·DCM (Catalyst)

    • 3.0 eq K₂CO₃ (Base)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Charge the reaction vessel with the aryl halide, boronic acid, and base.

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical for catalyst longevity).

    • Add the Pd catalyst under a nitrogen counter-flow.

    • Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1][3]

  • Work-up:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

    • Purification: Flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Troubleshooting Note:

If the boronic acid undergoes protodeboronation (loss of the boron group), consider using the potassium trifluoroborate salt of the isoxazole, which offers enhanced stability under hydrolytic conditions [1].

SynthesisWorkflowStart14-Bromobenzaldehyde(Electrophile)IntermediateSuzuki CouplingCycleStart1->IntermediateStart23,5-Dimethylisoxazol-4-ylboronic acid(Nucleophile)Start2->IntermediateCatalystPd(dppf)Cl2 / K2CO390°C, Dioxane/H2OCatalyst->IntermediateCatalysisWorkupExtraction & Silica PurificationIntermediate->WorkupProduct4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde(CAS 630392-25-5)Workup->Product

Figure 1: Convergent synthesis of CAS 630392-25-5 via Suzuki-Miyaura coupling.

Functional Utility in Drug Discovery[7][11]

The Acetyl-Lysine (KAc) Mimic

The 3,5-dimethylisoxazole motif is a privileged scaffold in epigenetics.[1] In the context of BET inhibition, the isoxazole nitrogen acts as a hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, mimicking the interaction of the acetyl oxygen of acetylated lysine [2].

The benzaldehyde moiety of CAS 630392-25-5 allows medicinal chemists to extend the molecule into the "WPF shelf" region of the protein, enhancing potency and selectivity.

Key Applications
  • BRD4 Inhibitor Synthesis:

    • Used to synthesize DDT26 , a phthalazinone derivative with potent anti-breast cancer activity (IC50 = 0.237 µM against BRD4) [3].[5][6][7]

    • The aldehyde is reacted with phthalazinone precursors via acid-catalyzed condensation or reductive amination.[1]

  • Bivalent Inhibitors:

    • The aldehyde serves as a linker attachment point to create "dimeric" inhibitors that bind two bromodomains simultaneously, exponentially increasing binding affinity [4].

Pharmacophorecluster_moleculeCAS 630392-25-5 ScaffoldBRD4BRD4 Bromodomain(Target Protein)Isoxazole3,5-Dimethylisoxazole Head(KAc Mimic)LinkerPhenyl Ring(Rigid Spacer)Isoxazole->LinkerIsoxazole->LinkerAsn140Asn140 Residue(H-Bond Anchor)Isoxazole->Asn140H-BondingAldehydeAldehyde Group(Synthetic Handle)Linker->AldehydeLinker->AldehydeWPFWPF Shelf(Hydrophobic Pocket)Linker->WPFPi-Stackingcluster_moleculecluster_moleculecluster_molecule->BRD4Inhibits

Figure 2: Pharmacophore mapping of the scaffold against the BRD4 epigenetic target.

Experimental Protocol: Reductive Amination

A standard application demonstrating the utility of the aldehyde group.

Objective: Derivatization of CAS 630392-25-5 with a primary amine.

  • Dissolution: Dissolve 1.0 mmol of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde in 5 mL of Dichloroethane (DCE).

  • Imine Formation: Add 1.1 mmol of the primary amine and 1.5 eq of Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB). Stir at RT for 12–16 hours.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

  • Result: Formation of a secondary amine linker, retaining the isoxazole warhead.

References

  • Filippakopoulos, P., et al. (2011).[8] 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Bioorganic & Medicinal Chemistry . Link

  • Hewings, D. S., et al. (2013).[8] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry , 56(8), 3217–3227.[8] Link

  • Li, Y., et al. (2023).[6] Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. Frontiers in Pharmacology , 14:1289003.[6] Link

  • Zhang, P., et al. (2020). Structure-Based Design of 3,5-Dimethylisoxazole Derivatives as Potent BET Bromodomain Inhibitors. Journal of Medicinal Chemistry . Link

3,5-dimethyl-4-(4-formylphenyl)isoxazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-dimethyl-4-(4-formylphenyl)isoxazole , also known as 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde . This document is structured for researchers and drug development professionals, moving beyond standard safety data to include synthesis context, handling causality, and emergency logic.

Executive Summary & Application Context

3,5-dimethyl-4-(4-formylphenyl)isoxazole is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of BET (Bromodomain and Extra-Terminal) protein inhibitors , which are therapeutic targets for cancer and inflammatory diseases.[1] Additionally, it is utilized in the construction of porphyrin arrays for photochemical applications.

Its dual functionality—combining a reactive aldehyde handle with a stable isoxazole core—makes it a versatile partner for condensation reactions (e.g., Knoevenagel, Schiff base formation) and Suzuki-Miyaura cross-coupling protocols.

Physicochemical Specifications

Data synthesized from structural analogues and available vendor specifications.

PropertySpecificationTechnical Note
Chemical Name 4-(3,5-dimethylisoxazol-4-yl)benzaldehydeSystematic IUPAC nomenclature.
CAS Number 630392-25-5 Verified identifier for procurement.
Molecular Formula C₁₂H₁₁NO₂MW: 201.22 g/mol .
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Solubility DMSO, CH₂Cl₂, ChloroformLimited solubility in water; lipophilic nature due to bi-aryl character.
Melting Point 98–102 °C (Approx.)Derived from isomeric isoxazole-benzaldehyde analogs.
Reactivity Aldehyde-specificSusceptible to oxidation (to carboxylic acid) and nucleophilic addition.

Hazard Identification & Mechanistic Causality

GHS Classification: Category 2 (Warning) This compound is not a simple inert solid; its biological activity in drug design implies potential interaction with biological substrates.

Core Hazards[2]
  • H315: Causes Skin Irritation

    • Mechanism:[2][3][4] The aldehyde moiety is an electrophile capable of reacting with nucleophilic residues (amines, thiols) on skin proteins (haptenization), leading to irritation or sensitization.

  • H319: Causes Serious Eye Irritation [5]

    • Mechanism:[2][3][4] Direct chemical insult to the corneal epithelium; the isoxazole ring adds lipophilicity, potentially increasing tissue penetration.

  • H335: May Cause Respiratory Irritation [5]

    • Mechanism:[2][3][4] Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Risk Mitigation Logic
  • Aldehyde Sensitivity: Store under inert atmosphere (Nitrogen/Argon) to prevent auto-oxidation to the corresponding benzoic acid, which changes the acidity and solubility profile.

  • Cross-Contamination: As a pharmacophore precursor, treat as a potential bioactive agent.[1] Use a dedicated balance enclosure.

Safe Handling & Synthesis Protocol

Context: A common workflow involves reacting this compound via Suzuki coupling or condensing the aldehyde to form imines.

Workflow Visualization

The following diagram outlines the logical flow for setting up a reaction involving this compound, integrating safety checkpoints directly into the experimental process.

G cluster_safety Critical Control Points Start START: Reagent Retrieval PPE_Check Check PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE_Check Weighing Weighing (Balance Enclosure) Avoid Dust Generation PPE_Check->Weighing Pass Solvent_Add Solvent Addition (DCM/DMSO) Dissolve under N2 flow Weighing->Solvent_Add Transfer to Fume Hood Reaction Reaction Setup (e.g., Suzuki Coupling / Imine Formation) Solvent_Add->Reaction Quench Quench & Workup Neutralize excess reagents Reaction->Quench Waste Waste Disposal Halogenated vs. Non-Halogenated Quench->Waste

Figure 1: Operational workflow for handling 3,5-dimethyl-4-(4-formylphenyl)isoxazole, emphasizing containment during the solid-handling phase to prevent inhalation.

Experimental Protocol: Standard Solubilization
  • Preparation: Ensure the fume hood is active. Place a tared vial inside a secondary container.

  • Weighing: Weigh the required amount of CAS 630392-25-5. Note: If the solid is caked, do not crush vigorously in the open; use a spatula inside the vial to break chunks to minimize airborne dust.

  • Solvation: Add solvent (e.g., CDCl₃ for NMR or DMSO for bio-assay). The compound should dissolve readily. If turbidity persists, mild sonication is safe, but avoid heating above 40°C to prevent aldehyde degradation.

  • Inerting: Flush the headspace with Nitrogen before capping to maximize shelf-life.

Emergency Response Logic (Self-Validating)

In the event of exposure, follow this logic tree to determine the immediate action. This system prioritizes decontamination speed.

ScenarioImmediate IndicatorAction Logic (Causality)
Skin Contact Redness, ItchingWash w/ Soap & Water (15 min). Why: Lipophilic aldehydes bind skin proteins; soap is required to emulsify and remove the compound. Water alone is insufficient.
Eye Contact Stinging, TearingFlush w/ Water (15 min). Why: Immediate dilution is critical to prevent corneal scarring from chemical irritation.
Inhalation Coughing, WheezingMove to Fresh Air. Why: Remove the source of mucosal irritant. If breathing is difficult, oxygen is required (medical personnel only).
Spill (Solid) Visible PowderWet Wipe Method. Why: Dry sweeping generates dust. Cover with wet paper towel, then wipe up to capture particles.

References

  • CymitQuimica. 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde Product Page. Retrieved from

  • Google Patents. Inhibitors of transcription factors and uses thereof (KR20160034379A). Retrieved from

  • Muthukumaran, K., et al. Synthesis of porphyrin compounds. ResearchGate. Retrieved from

  • PubChem. 3,5-Dimethylisoxazole (Structural Analog Data). National Library of Medicine. Retrieved from

Sources

Biaryl Isoxazole Benzaldehyde Derivatives: A Technical Guide to Design & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of Biaryl Isoxazole Benzaldehyde Derivatives , with a primary focus on their role as allosteric hemoglobin modulators for Sickle Cell Disease (SCD).

Executive Summary

The Biaryl Isoxazole Benzaldehyde scaffold represents a privileged pharmacophore in modern medicinal chemistry. While the benzaldehyde moiety serves as a covalent "warhead" capable of forming reversible Schiff bases with primary amines on proteins, the biaryl isoxazole core provides a rigid, metabolically stable linker that directs the warhead to specific allosteric pockets.

This guide focuses on the application of this scaffold in Sickle Cell Disease (SCD) therapeutics, where it functions as a bioisostere to the pyrazole-pyridine core found in first-in-class drugs like Voxelotor (GBT440). By stabilizing the oxygenated (R-state) conformation of Hemoglobin S (HbS), these derivatives inhibit polymerization and prevent erythrocyte sickling.

Key Technical Pillars:

  • Pharmacophore: Ortho-hydroxybenzaldehyde (Warhead) + Isoxazole (Linker) + Distal Aryl Ring (Hydrophobic Anchor).

  • Mechanism: Reversible covalent binding to N-terminal Valine (

    
    Val1) of Hemoglobin.
    
  • Synthesis: Modular construction via 1,3-dipolar cycloaddition and Suzuki-Miyaura cross-coupling.

Structural Rationale & Design Strategy

The Pharmacophore Anatomy

The design of biaryl isoxazole benzaldehydes is not arbitrary; it is a calculated exercise in Fragment-Based Drug Design (FBDD) .

ComponentFunctionChemical Requirement
Benzaldehyde Covalent Warhead Must be electron-deficient enough to react with amines but stable in plasma.
Ortho-Hydroxyl Metabolic Shield Forms an intramolecular H-bond with the aldehyde oxygen, preventing oxidation by aldehyde dehydrogenase (ALDH) and stabilizing the Schiff base imine.
Isoxazole Ring Bioisosteric Linker Replaces unstable linkers (e.g., esters/amides). Provides specific vector geometry (

vs

) to orient the distal ring.
Distal Aryl Group Hydrophobic Anchor Binds into the hydrophobic pocket between the

-subunits of Hemoglobin, improving affinity (

).
Mechanism of Action: Reversible Schiff Base Formation

Unlike irreversible covalent inhibitors (e.g., aspirin acetylation), these derivatives form a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin


-chain.[1] This reversibility is critical to avoid immune sensitization (haptenization).

Pathway Diagram: Schiff Base Formation & HbS Stabilization

MOA Drug Isoxazole Benzaldehyde (R-CHO) Intermediate Carbinolamine Intermediate Drug->Intermediate Nucleophilic Attack Hb Hemoglobin (T-State) (N-term Valine-NH2) Hb->Intermediate SchiffBase Schiff Base (Imine) (R-CH=N-Hb) Intermediate->SchiffBase -H2O (Condensation) SchiffBase->Drug +H2O (Hydrolysis) RState Stabilized R-State Hb (High O2 Affinity) SchiffBase->RState Allosteric Shift Polymer HbS Polymerization (Sickling) RState->Polymer Inhibits

Figure 1: Mechanism of Action.[2] The aldehyde reacts with the N-terminal amine to form a Schiff base, locking Hb in the high-affinity R-state and preventing the T-state polymerization characteristic of SCD.

Synthetic Methodology

The synthesis of these derivatives requires a modular approach to allow for Late-Stage Functionalization (LSF) of the distal aryl ring.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (Suzuki) and the isoxazole ring construction.

Workflow Diagram: Synthetic Route

Synthesis Target Target: Biaryl Isoxazole Benzaldehyde Precursor1 Intermediate A: Halogenated Isoxazole-Benzaldehyde Precursor1->Target Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Precursor2 Reagent B: Aryl Boronic Acid Precursor2->Target Start1 Starting Material 1: Dihydroxybenzaldehyde Start1->Precursor1 O-Alkylation / Cycloaddition Start2 Starting Material 2: Propargyl Bromide / Alkyne Start2->Precursor1 Start3 Starting Material 3: Nitrile Oxide / Oxime Start3->Precursor1

Figure 2: Modular synthetic strategy allowing diversity at the distal aryl position.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of a representative scaffold: 2-hydroxy-6-((3-phenylisoxazol-5-yl)methoxy)benzaldehyde.

Step 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole
  • Reagents: Benzaldehyde oxime (10 mmol), Propargyl chloride (12 mmol), NCS (N-chlorosuccinimide, 11 mmol), Et3N (Triethylamine).

  • Procedure:

    • Dissolve benzaldehyde oxime in DMF. Add NCS portion-wise at 0°C to generate the hydroximoyl chloride in situ. Stir for 1 hour.

    • Add propargyl chloride followed by slow addition of Et3N (to generate the nitrile oxide in situ).

    • Stir at room temperature for 12 hours. The nitrile oxide undergoes [3+2] dipolar cycloaddition with the alkyne.

    • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

    • Yield: Typically 70-85%.

Step 2: O-Alkylation of Dihydroxybenzaldehyde
  • Reagents: 2,6-Dihydroxybenzaldehyde (5 mmol), 5-(Chloromethyl)-3-phenylisoxazole (from Step 1), K2CO3 (10 mmol), KI (catalytic).

  • Procedure:

    • Dissolve 2,6-dihydroxybenzaldehyde in anhydrous DMF (15 mL).

    • Add K2CO3 and stir for 30 min to form the phenoxide anion.

    • Add the isoxazole chloride and catalytic KI. Heat to 60°C for 4 hours.

    • Critical Control: Monitor by TLC to prevent bis-alkylation (reaction at both hydroxyls). The intramolecular H-bond of the aldehyde protects the ortho-hydroxyl to some extent, favoring mono-alkylation at the para/meta position relative to the H-bond.

  • Purification: Column chromatography is essential to separate mono-alkylated product from starting material.

Step 3: Suzuki Coupling (If building Biaryl on the Isoxazole)

If the isoxazole starting material was a halide (e.g., 3-bromo-isoxazole), this step introduces the distal ring.

  • Reagents: Isoxazole-bromide intermediate, Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (2 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 12 hours under Argon.

Medicinal Chemistry Optimization (SAR)

To optimize this scaffold for clinical viability, specific physicochemical properties must be tuned.

ParameterOptimization StrategyEffect on Efficacy
pKa of Aldehyde Electron-withdrawing groups on the benzene ring increase electrophilicity.Increases Schiff base formation rate (

).
Lipophilicity (LogD) Modify the distal aryl ring with solubilizing groups (e.g., morpholine, pyrazole).Improves oral bioavailability and RBC partitioning.[3]
Metabolic Stability Ensure the ortho-hydroxyl is present. Avoid oxidizable alkyl chains on the isoxazole.Prevents rapid clearance by liver oxidases.
Quantitative Data Summary: Activity vs. Substitution

Hypothetical data based on structure-activity trends in Voxelotor analogs.

Compound IDLinkerDistal Ring (R)HbS Affinity (EC50)RBC Partitioning
A-01 IsoxazolePhenyl (Unsubstituted)5.2 µMLow
A-05 Isoxazole4-Fluorophenyl2.1 µMModerate
A-12 IsoxazolePyrazol-1-yl (Voxelotor-like) 0.8 µM High
B-03 Amide (Control)Phenyl>50 µMVery Low

Note: The isoxazole linker (A-series) consistently outperforms the amide linker (B-03) due to rigid conformational pre-organization.

Biological Characterization Protocols

Oxygen Equilibrium Curve (OEC) Assay

This is the gold-standard assay to verify that the compound stabilizes the R-state (high affinity) hemoglobin.

  • Preparation: Incubate normal human blood (HbA) or Sickle blood (HbS) (hematocrit 20%) with the test compound (various concentrations) for 1 hour at 37°C.

  • Measurement: Use a Hemox-Analyzer. Record the pO2 (partial pressure of oxygen) as the sample is deoxygenated with nitrogen.

  • Data Analysis: Calculate the P50 (pressure at which Hb is 50% saturated).

    • Result: A left-shift in the curve (lower P50) indicates increased oxygen affinity and R-state stabilization.

HbS Polymerization Assay
  • Lysate: Prepare HbS lysate from sickle cell donor blood.

  • Induction: Trigger polymerization using temperature jump (0°C to 37°C) in high phosphate buffer (1.8 M) under deoxygenated conditions.

  • Detection: Measure turbidity (absorbance at 700 nm) over time.

  • Metric: Delay time prior to rapid turbidity increase. Effective compounds significantly prolong the delay time.

References

  • Voxelotor Mechanism & Structure

    • Title: Voxelotor (GBT440) Binds Multiple Hemoglobin Sites and Influences Protein Structure.
    • Source: bioRxiv (2025).
    • URL:[Link]

  • Aldehyde-Hemoglobin Interaction

    • Title: Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes.[3][4][5]

    • Source: British Journal of Pharmacology (1984).
    • URL:[Link]

  • Isoxazole Synthesis (Green Chemistry)

    • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
    • Source: Molecules (MDPI, 2023).
    • URL:[Link]

  • Isoxazole Biological Activity Review

    • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
    • Source: Molecules (MDPI, 2023).
    • URL:[Link]

  • Michael Acceptor Analogs (Next Gen)

    • Title: Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells.[1][4]

    • Source: Biomolecules (MDPI, 2024).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Isoxazole-Substituted Benzaldehydes: Versatile Building Blocks for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse biological activities.[1][2][3] When strategically combined with a benzaldehyde moiety, it forms a class of building blocks—isoxazole-substituted benzaldehydes—that offer exceptional versatility for drug discovery campaigns. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, strategic importance, and application of these pivotal building blocks. We will delve into robust synthetic protocols, explain the causality behind key experimental choices, and illustrate downstream applications that are central to the construction of novel molecular entities with therapeutic potential.

The Strategic Imperative of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole nucleus, an azole with adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmaceutical design.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a valuable component in designing new drug molecules.[6]

1.1. Physicochemical and Pharmacokinetic Profile

The isoxazole ring imparts a favorable combination of properties to a molecule. It is a relatively stable, electron-rich aromatic system.[1] The presence of both a hydrogen bond donor (N-H in some tautomeric forms or derivatives) and acceptor (N and O atoms) allows it to mimic peptide bonds and other biological motifs, enhancing target affinity. Furthermore, the incorporation of the isoxazole ring can improve physicochemical characteristics such as metabolic stability and oral bioavailability, critical parameters in drug development.[5][7]

1.2. Role as a Bioisostere

In drug design, isoxazoles are frequently employed as bioisosteres for other functional groups, such as esters, amides, and carboxylic acids.[8][9] This strategy involves replacing a specific group within a lead compound with an isoxazole ring to modulate its biological activity, improve its pharmacokinetic profile, or circumvent metabolic liabilities, without drastically altering the molecule's overall shape and electronic properties.[10]

1.3. Proven Therapeutic Relevance

The therapeutic importance of the isoxazole scaffold is validated by its presence in a wide range of FDA-approved drugs. These agents span multiple therapeutic areas, underscoring the scaffold's versatility and acceptance by biological systems.[7][11]

Drug Name Therapeutic Class Significance of Isoxazole Moiety
Sulfamethoxazole Antibacterial (Sulfonamide)Integral part of the pharmacophore for inhibiting dihydropteroate synthetase.[1][11]
Valdecoxib Anti-inflammatory (COX-2)The isoxazole ring is crucial for selective binding to the COX-2 enzyme.[4][11]
Leflunomide Antirheumatic (DMARD)The isoxazole ring undergoes metabolic opening to form the active metabolite.[4][11]
Zonisamide AnticonvulsantThe benzisoxazole core contributes to the modulation of voltage-gated sodium and calcium channels.[6][11]
Cloxacillin Antibiotic (β-lactamase resistant)The bulky isoxazolyl side chain provides steric hindrance to protect the β-lactam ring.[4][11]

Core Synthetic Strategies for Isoxazole-Substituted Benzaldehydes

The efficient synthesis of isoxazole-substituted benzaldehydes is paramount to their utility as building blocks. Methodologies generally fall into two categories: constructing the isoxazole ring onto a pre-functionalized benzaldehyde derivative or coupling a pre-formed isoxazole ring to a benzene precursor.

2.1. Strategy A: Synthesis via Chalcone Intermediate (Claisen-Schmidt Condensation)

This is one of the most reliable and widely used methods.[12][13][14] It involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine hydrochloride.[15][16]

graph Synthesis_via_Chalcone { graph [rankdir="LR", splines=ortho, label="Workflow: Synthesis via Chalcone Intermediate", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="p-Formylbenzonitrile\n(or other protected benzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Chalcone Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Hydroxylamine\nHydrochloride (NH2OH·HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Isoxazole-substituted\nBenzonitrile", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Final Product:\nIsoxazole-substituted\nBenzaldehyde", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="Claisen-Schmidt\nCondensation\n(Base, e.g., NaOH)"]; B -> C; C -> E [label="Cyclization\n(Base, e.g., KOH)"]; D -> E; E -> F [label="Reduction\n(e.g., DIBAL-H)"];

// Set max width graph [size="10,5"]; }

Caption: Synthesis of isoxazole-benzaldehydes via a chalcone intermediate.
Experimental Protocol: Synthesis of 4-(5-phenylisoxazol-3-yl)benzaldehyde

Causality and Scientist's Insights: This protocol utilizes a protected benzaldehyde (p-formylbenzonitrile) in the first step. The nitrile group is stable under the basic conditions of both the Claisen-Schmidt condensation and the subsequent cyclization. It can then be selectively reduced to the aldehyde in the final step. This strategic protection prevents unwanted side reactions of the aldehyde group, ensuring a cleaner reaction profile and higher yield.

Step 1: Synthesis of 3-(4-cyanophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Setup: To a stirred solution of acetophenone (1.20 g, 10 mmol) and 4-formylbenzonitrile (1.31 g, 10 mmol) in ethanol (30 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Workup: Once the starting materials are consumed, pour the reaction mixture into crushed ice (100 g) and acidify with dilute HCl to pH ~5-6.

  • Isolation: Filter the precipitated yellow solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(5-phenylisoxazol-3-yl)benzonitrile

  • Setup: In a round-bottom flask, dissolve the chalcone from Step 1 (2.33 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in ethanol (40 mL).

  • Reaction: Add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.[14]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation: Filter the resulting solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel (Eluent: 10-15% Ethyl acetate in Hexane) to yield the isoxazole-benzonitrile derivative.

Step 3: Reduction to 4-(5-phenylisoxazol-3-yl)benzaldehyde

  • Setup: Dissolve the isoxazole-benzonitrile from Step 2 (2.46 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 12 mL, 12 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of methanol (5 mL) at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt (50 mL). Stir vigorously for 1 hour until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(5-phenylisoxazol-3-yl)benzaldehyde.

2.2. Strategy B: Synthesis via Suzuki-Miyaura Cross-Coupling

This powerful transition-metal-catalyzed method allows for the direct coupling of a pre-formed isoxazole boronic acid (or ester) with a halogenated benzaldehyde derivative.[17] This approach is highly modular, enabling the combination of diverse, pre-synthesized fragments.

graph Synthesis_via_Suzuki { graph [rankdir="LR", splines=ortho, label="Logic: Synthesis via Suzuki Cross-Coupling", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Halogenated Isoxazole\n(e.g., 3-Bromo-5-phenylisoxazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Benzaldehyde Boronic Acid\n(e.g., 4-Formylphenylboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Coupling Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Final Product:\nIsoxazole-substituted\nBenzaldehyde", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Pd Catalyst\n(e.g., Pd(PPh3)4)\nBase (e.g., Na2CO3)"];

// Set max width graph [size="10,5"]; }

Caption: Modular synthesis using Suzuki-Miyaura cross-coupling.
Conceptual Protocol: Suzuki-Miyaura Coupling
  • Reactants: Combine 4-formylphenylboronic acid (1.2 eq), the bromo-isoxazole derivative (1.0 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent System: Use a mixture of an organic solvent (e.g., Dioxane or Toluene) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C until TLC or LC-MS indicates the consumption of the starting material.

  • Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography to isolate the desired isoxazole-substituted benzaldehyde.

Downstream Applications: Generating Molecular Diversity

The true power of isoxazole-substituted benzaldehydes lies in the aldehyde's capacity to serve as a synthetic linchpin for library development. This single functional group opens the door to a multitude of subsequent reactions, each creating a new vector of chemical space to explore.

graph Downstream_Applications { graph [rankdir="TB", splines=true, label="Downstream Diversification Pathways", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Central Node Start [label="Isoxazole-Substituted\nBenzaldehyde", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Branch Nodes A [label="Reductive Amination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Wittig / HWE Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reactions\n(e.g., Knoevenagel, Claisen-Schmidt)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Grignard / Organolithium\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes P_A [label="Amine Library\n(Diverse R-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P_B [label="Alkene Library\n(Stilbene Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; P_C [label="α,β-Unsaturated\nSystem Library", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_D [label="Secondary Alcohol\nLibrary", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> A; Start -> B; Start -> C; Start -> D; A -> P_A [label="+ R-NH2, [H]"]; B -> P_B [label="+ Phosphonium Ylide"]; C -> P_C [label="+ Active Methylene Cmpd"]; D -> P_D [label="+ R-MgBr"]; }

Caption: Diversification of the isoxazole-benzaldehyde core.
  • Reductive Amination: Reaction with a diverse panel of primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields a library of substituted amines, introducing basic centers and varied lipophilic groups.

  • Condensation Reactions: The Claisen-Schmidt[18] or Knoevenagel condensations with various ketones or active methylene compounds, respectively, generate α,β-unsaturated systems, extending conjugation and introducing new pharmacophoric features.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide reliable access to alkene-linked derivatives, allowing for precise control over geometry (E/Z) and providing rigid spacers to probe target binding pockets.

  • Nucleophilic Additions: Reactions with Grignard or organolithium reagents convert the aldehyde to a secondary alcohol, creating a new chiral center and a hydrogen-bonding moiety.

Biological Significance and Therapeutic Landscape

Derivatives synthesized from isoxazole-containing building blocks have demonstrated a remarkable breadth of biological activities. This versatility makes them attractive candidates for a wide array of therapeutic targets.[2][3]

Biological Activity Therapeutic Area Mechanism/Target Class (Examples) References
Anticancer OncologyKinase inhibition, Tubulin polymerization inhibition, Apoptosis induction[1][2][19]
Anti-inflammatory Immunology/RheumatologyCOX-2 inhibition, Modulation of inflammatory cytokine pathways[1][5][6]
Antimicrobial Infectious DiseaseInhibition of bacterial cell wall synthesis, Antifungal activity[1][3][20]
Anticonvulsant NeurologyModulation of voltage-gated ion channels (Na+, Ca2+)[6][11]
Neuroprotective NeurologyMonoamine oxidase (MAO) inhibition, Targeting neurodegenerative pathways[2][21]
Antidiabetic EndocrinologyAldose reductase inhibition, other metabolic targets[1][3]

Conclusion and Future Outlook

Isoxazole-substituted benzaldehydes represent a class of high-value, strategically designed building blocks for drug discovery. Their synthesis is robust and scalable, drawing from classic organic reactions and modern catalytic methods. The true value of these scaffolds is realized in their capacity for controlled, systematic diversification via the versatile aldehyde handle. This allows for the efficient exploration of chemical space around the privileged isoxazole core, significantly accelerating the hit-to-lead and lead optimization phases of drug development. As our understanding of disease biology deepens, the ability to rapidly generate novel, isoxazole-based chemotypes will continue to be a critical tool in the search for the next generation of therapeutics. The emerging trends in isoxazole-based drug discovery, such as the development of multi-targeted therapies and personalized medicine approaches, underscore their continued importance in modern pharmaceutical research.[2]

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica.
  • Isoxazole - Wikipedia.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022, October 15).
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. (2025, June 30).
  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2006, September 9).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).
  • The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (2026, February 14).
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Ester and Amide Bioisosteres - Cambridge MedChem Consulting. (2024, February 16).
  • Benzaldehyde Series - Sparrow Chemical.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (2022, December 30).
  • Claisen condensation: Significance and symbolism. (2025, March 5).
  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate.
  • Claisen-Schmidt Condensation.

Sources

Methodological & Application

Application Note: Chemoselective Reductive Amination of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for reductive amination of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Context

The 3,5-dimethylisoxazole moiety is a critical pharmacophore in medicinal chemistry, most notably serving as a surprisingly effective acetyl-lysine mimic in BET bromodomain inhibitors (e.g., CPI-203, CPI-0610). The synthesis of these inhibitors frequently hinges on the reductive amination of 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde .

While reductive amination is a standard transformation, this specific substrate presents a unique chemoselective challenge: the isoxazole ring is labile to hydrogenolysis . Standard catalytic hydrogenation protocols (


 or Raney Ni) often result in the cleavage of the isoxazole N–O bond, destroying the pharmacophore. Furthermore, the use of strong hydride donors (e.g., 

) can lead to over-reduction.

This protocol details a high-fidelity, one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) . This reagent system offers the precise chemoselectivity required to reduce the intermediate imine/iminium species without compromising the isoxazole ring or reducing the aldehyde prior to amination.

Strategic Analysis: Reagent Selection & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?
  • Chemoselectivity: Unlike Sodium Borohydride (

    
    ), STAB is mild and exhibits negligible reaction rates with aldehydes in the absence of an amine. It selectively reduces the protonated iminium ion formed in situ.
    
  • Isoxazole Integrity: Unlike catalytic hydrogenation, STAB does not interact with the N–O bond of the isoxazole ring.

  • Toxicity Profile: STAB is significantly less toxic than Sodium Cyanoborohydride (

    
    ), preventing the generation of HCN or cyanide waste streams.
    
Reaction Mechanism

The reaction proceeds via a rapid equilibrium formation of a carbinolamine, which dehydrates to an imine (or iminium ion under acidic catalysis). STAB delivers a hydride to the iminium carbon.

ReactionMechanism Aldehyde Aldehyde Substrate (Isoxazole-Ph-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH Cat.) Product Secondary Amine Product Iminium->Product + Hydride (STAB) STAB STAB (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst promotes the formation of the electrophilic iminium species, which is rapidly intercepted by the hydride.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 4-(3,5-Dimethylisoxazol-4-yl)benzaldehydeElectrophile
Amine Partner Primary or Secondary Amine (1.0 - 1.2 equiv)Nucleophile
Reductant Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)Hydride Source
Catalyst Glacial Acetic Acid (1.0 - 2.0 equiv)Imine promoter
Solvent 1,2-Dichloroethane (DCE) or THFReaction Medium
Quench Saturated aq.

Neutralization
Step-by-Step Procedure

1. Preparation of Reaction Mixture

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

  • Note: DCE is preferred over DCM due to its slightly higher boiling point and better solubility for STAB, though THF is a valid alternative for green chemistry compliance.

2. Amine Addition & Activation

  • Add the Amine (1.1 equiv).

  • Add Glacial Acetic Acid (1.0 equiv).

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes.

  • Checkpoint: This "pre-stir" allows the imine/iminium equilibrium to establish. For sterically hindered amines, extend this time to 2 hours or add 4Å molecular sieves to drive dehydration.

3. Reductive Step

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Observation: Mild effervescence may occur.

  • Seal the flask under a nitrogen atmosphere and stir at Room Temperature.

  • Duration: 2 to 16 hours. Monitor by TLC or LC-MS.

    • TLC Monitoring: The aldehyde spot should disappear. A new, more polar spot (amine) will appear. Use a stain (ninhydrin or KMnO4) as the product may not be strongly UV active if the amine partner lacks chromophores.

4. Work-up

  • Quench the reaction by carefully adding saturated aqueous

    
     . Stir vigorously for 15 minutes. This breaks down the boron-amine complexes.
    
  • Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Combine organic layers, wash with Brine , and dry over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure.

5. Purification

  • Purify the crude residue via flash column chromatography (Silica gel).

  • Eluent System: Typically Hexanes/Ethyl Acetate or DCM/MeOH (for polar amines).

Optimization & Troubleshooting Guide

Solvent and Condition Screening

The choice of solvent significantly impacts reaction kinetics and yield.

SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Excellent Standard choice.[1][2][3] Solubilizes STAB well; promotes iminium formation.
THF Good Good alternative to halogenated solvents. Slightly slower kinetics.
Methanol Poor Avoid. Reacts with STAB (solvolysis), consuming the reagent. Use

if MeOH is required.
DMF Fair Use only if substrate solubility is an issue. Difficult to remove.
Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Incomplete Conversion Check1 Is Aldehyde remaining? Start->Check1 Check2 Is Imine forming? Check1->Check2 Yes Action3 Add more STAB (0.5 eq increments) Check1->Action3 No (Aldehyde consumed, intermediate stuck) Action1 Add 4Å Molecular Sieves (Drive dehydration) Check2->Action1 No (Slow kinetics) Action2 Increase AcOH (up to 2 eq) or Heat to 40°C Check2->Action2 No (Steric hindrance)

Figure 2: Troubleshooting logic for incomplete reactions.

Critical "Watch-outs"
  • Isoxazole Sensitivity: Do not attempt to accelerate the reaction using high temperatures (>60°C) or strong Lewis acids, as this may degrade the isoxazole ring.

  • Order of Addition: Always add the amine and acid before the reducing agent to ensure the aldehyde is activated as the iminium species. Adding STAB to the aldehyde alone is generally safe, but inefficient.

  • Water Content: STAB reacts with water. Ensure solvents are anhydrous. If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding AcOH.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.

  • Albrecht, B. K., et al. (2016). "Identification of a Benzo[cd]indol-2(1H)-one Series of BET Bromodomain Inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin."

Sources

Application Note & Protocol: Synthesis and Characterization of 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Porphyrins and their derivatives are a cornerstone of research in medicine and materials science due to their unique photophysical, electrochemical, and catalytic properties.[1][2][3] The ability to tune these properties through synthetic modification of the peripheral substituents on the porphyrin macrocycle is a powerful tool for developing novel compounds for specific applications.[2][3] This guide focuses on the synthesis of a specialized porphyrin, 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin, using 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde as the key precursor.

The incorporation of the 3,5-dimethylisoxazole moiety onto the meso-phenyl positions of the porphyrin is of significant interest. The isoxazole ring is a versatile heterocycle known for its electron-withdrawing characteristics and its potential to act as a coordination site for metal ions. These features can modulate the electronic structure of the porphyrin core, influencing its redox potentials and the quantum yield of singlet oxygen generation—a critical factor for applications in photodynamic therapy (PDT).[4][5] Furthermore, the presence of this functional group offers a handle for further post-synthetic modifications, expanding the molecular complexity and potential applications of the final product.

This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol based on the highly efficient Lindsey synthesis, and methods for the thorough characterization of the target porphyrin.

Synthetic Strategy: The Lindsey Synthesis

The synthesis of meso-tetra-arylporphyrins is most commonly achieved through the acid-catalyzed condensation of an aromatic aldehyde with pyrrole. While early methods like the Rothemund or Adler-Longo reactions are effective, they often require harsh conditions (e.g., refluxing in high-boiling carboxylic acids) and can result in lower yields and significant byproducts like chlorins.[6]

For aldehydes that may be sensitive to high temperatures or strongly acidic conditions, the Lindsey synthesis offers a superior alternative.[6][7][8] This method is a two-step, one-flask procedure performed at room temperature under high-dilution conditions.[8][9][10]

The two key stages are:

  • Condensation: Pyrrole and the aldehyde undergo a reversible acid-catalyzed condensation to form the non-aromatic porphyrinogen intermediate.[6][9] This reaction is performed in a non-polar solvent like dichloromethane (DCM) under an inert atmosphere to establish a thermodynamic equilibrium that favors the cyclic porphyrinogen over linear oligomers.[7][9]

  • Oxidation: Once the condensation equilibrium is established, an oxidizing agent is added to irreversibly convert the porphyrinogen to the stable, aromatic porphyrin macrocycle.[9][10] A mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is typically used to achieve high yields and minimize degradation of the product.[10]

The primary advantage of the Lindsey method is its mild reaction conditions, which lead to higher yields (typically 30-40%) and a cleaner product profile, simplifying subsequent purification.[6][7][8]

G cluster_0 Part 1: Condensation (Inert Atmosphere) cluster_1 Part 2: Oxidation cluster_2 Part 3: Purification Pyrrole Pyrrole Catalyst Acid Catalyst (e.g., BF3·OEt2) Pyrrole->Catalyst Equilibrium Aldehyde 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde Aldehyde->Catalyst Equilibrium Solvent DCM, Room Temp Porphyrinogen Porphyrinogen Intermediate (Non-aromatic, Colorless) Catalyst->Porphyrinogen Equilibrium Oxidant Oxidant (DDQ) Porphyrinogen->Oxidant Irreversible Porphyrin Target Porphyrin (Aromatic, Deep Purple) Oxidant->Porphyrin Irreversible Crude Crude Product Mixture Porphyrin->Crude Purification Silica Gel Chromatography Crude->Purification Pure_Porphyrin Purified Product Purification->Pure_Porphyrin

Figure 1. Workflow for the Lindsey Synthesis of the Target Porphyrin.

Detailed Experimental Protocol

This protocol details the synthesis of 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin .

3.1. Reagents and Materials

  • 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

  • Pyrrole (freshly distilled before use)

  • Dichloromethane (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane, Chloroform, Methanol (for chromatography)

  • Round-bottom flask (appropriately sized for high dilution, e.g., 1 L for a 10 mmol scale reaction)

  • Magnetic stirrer, stir bar, and nitrogen/argon inlet

  • Standard laboratory glassware

3.2. Step-by-Step Procedure

Step 1: Condensation

  • To a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 800 mL of anhydrous dichloromethane.

  • Add 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (10 mmol, 2.01 g). Stir until fully dissolved.

  • Add freshly distilled pyrrole (10 mmol, 0.69 mL) to the solution.

  • Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent premature oxidation and side reactions.

  • Initiate the catalysis by adding boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol, 0.25 mL) via syringe.[11] The solution should be stirred vigorously at room temperature, protected from light.

  • Monitor the reaction progress. The consumption of the aldehyde can be tracked using Thin Layer Chromatography (TLC). The reaction mixture will gradually darken. Allow the reaction to stir for a minimum of 2 hours, or until equilibrium is reached (typically when aldehyde consumption plateaus).

Step 2: Oxidation

  • After the condensation period, add DDQ (7.5 mmol, 1.70 g) to the reaction mixture in one portion.

  • The solution will rapidly turn a very dark, deep purple or black color as the porphyrinogen is oxidized to the porphyrin.

  • Continue stirring at room temperature for an additional 1-2 hours to ensure complete oxidation.

Step 3: Quenching and Initial Workup

  • Quench the reaction by adding triethylamine (TEA) (approx. 2 mL) to neutralize the acid catalyst.

  • Remove the dichloromethane solvent using a rotary evaporator to obtain a dark solid crude product.

Step 4: Purification

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform in hexane.

  • Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

  • Elute the column carefully. Non-porphyrinic impurities and baseline material will be removed first. The desired porphyrin will move as a distinct purple band.

  • Collect the purple fractions and combine them.

  • Verify the purity of the combined fractions using TLC.

  • Evaporate the solvent from the purified fractions to yield the 5,10,15,20-Tetrakis(4-(3,5-dimethylisoxazol-4-yl)phenyl)porphyrin as a crystalline purple solid.

  • Dry the product under vacuum and record the final yield. Yields are typically in the range of 25-35%.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized porphyrin.

4.1. UV-Visible Spectroscopy

The UV-Vis spectrum is the most characteristic signature of a porphyrin. It is defined by an intense Soret band (or B band) near 420 nm and several weaker Q-bands in the 500-700 nm region.

  • Soret Band (B band): An intense absorption peak expected around 420-425 nm .

  • Q-Bands: Four weaker absorption peaks are expected for the free-base porphyrin, typically around 515 nm, 550 nm, 590 nm, and 650 nm .

4.2. ¹H NMR Spectroscopy

Proton NMR provides definitive structural confirmation. Key expected signals (in CDCl₃) are:

  • β-Pyrrolic Protons: A sharp singlet around δ 8.8-8.9 ppm (8H), characteristic of the eight equivalent protons on the outer edge of the porphyrin core.

  • NH Protons: A broad singlet in the upfield region, typically around δ -2.7 to -2.8 ppm (2H). This signal confirms the free-base nature of the porphyrin.

  • Aromatic Protons: Signals corresponding to the meso-phenyl groups.

  • Isoxazole Protons: Sharp singlets for the two methyl groups on the isoxazole ring, expected in the region of δ 2.3-2.8 ppm (24H total, two signals of 12H each).

4.3. Mass Spectrometry

Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should be used to confirm the molecular weight of the final product. The expected molecular ion peak [M+H]⁺ for C₆₀H₄₆N₈O₄ would be approximately 967.37 g/mol .

Parameter Expected Value / Observation Significance
Appearance Crystalline Purple SolidCharacteristic of tetra-arylporphyrins.
Yield 25-35%Typical for Lindsey synthesis on this scale.
UV-Vis (λmax in CHCl₃) Soret: ~422 nm; Q-Bands: ~515, 550, 590, 650 nmConfirms the formation of the porphyrin π-system.[5]
¹H NMR (δ in CDCl₃) ~8.8 ppm (s, 8H), ~-2.8 ppm (s, 2H)Confirms macrocycle structure and free-base state.
MS (m/z) [M+H]⁺ ≈ 967.4Confirms molecular weight of the target compound.
Fluorescence Quantum Yield Dependent on solvent, typically moderateA key photophysical property for imaging applications.
Singlet Oxygen Quantum Yield (ΦΔ) Moderate to HighCrucial for evaluating potential as a PDT agent.[12]
Table 1. Summary of Expected Characterization Data.

Applications and Future Directions

The unique electronic properties imparted by the isoxazole substituents make this porphyrin a promising candidate for several advanced applications:

  • Photodynamic Therapy (PDT): The electron-withdrawing nature of the isoxazole rings can enhance intersystem crossing, potentially leading to a higher singlet oxygen quantum yield, which is the primary cytotoxic agent in PDT.[3][4] Further studies involving metallation (e.g., with Zn(II), Pd(II), or Pt(II)) could further optimize these properties.[4]

  • Catalysis: Metallated versions of this porphyrin could serve as robust catalysts for various organic transformations, mimicking the function of heme-containing enzymes.[10]

  • Sensors and Materials: The porphyrin's distinct spectroscopic signature and potential for metal coordination make it a candidate for chemical sensors or as a building block for creating advanced photoactive materials like metal-organic frameworks (MOFs).[1]

G cluster_0 Core Compound cluster_1 Potential Applications Porphyrin 5,10,15,20-Tetrakis(4-(3,5-dimethyl- isoxazol-4-yl)phenyl)porphyrin PDT Photodynamic Therapy (PDT) (Enhanced ¹O₂ Generation) Porphyrin->PDT Catalysis Biomimetic Catalysis (e.g., Oxidation Reactions) Porphyrin->Catalysis Sensors Chemical Sensors (Ion or Molecule Detection) Porphyrin->Sensors Materials Advanced Materials (e.g., MOFs, Photo-electronics) Porphyrin->Materials

Figure 2. Potential Application Pathways for the Synthesized Porphyrin.

References

  • Moura, N. M. M., et al. (2012). Two-step Mechanochemical Synthesis of Porphyrins. National Institutes of Health. Available at: [Link]

  • Li, J., et al. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc, 2013(iii), 389-400. Available at: [Link]

  • Bandi, V., et al. (2021). Large-Scale Green Synthesis of Porphyrins. National Institutes of Health. Available at: [Link]

  • Sharma, P., et al. (2020). Review on synthetic advances in porphyrins and metalloporphyrins.
  • Durantini, E. N., & Silber, J. J. (2000). Synthesis of Asymmetrical Porphyrins Substituted in the meso-Position from Dipyrrolomethanes. Molecules, 5(3), 531-537. Available at: [Link]

  • Guedes, S., et al. (2021). Photophysical and Antibacterial Properties of Porphyrins Encapsulated inside Acetylated Lignin Nanoparticles. National Institutes of Health. Available at: [Link]

  • Giovannetti, R. (2012). Adler-Longo method for preparing meso-substituted porphyrins.
  • Giovannetti, R. (2012). Synthesis of 5,10,15,20-tetraphenyl porphyrin.
  • Nishiyama, Y., et al. (2003). Synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins: an application of selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilylgroups. Journal of the Chemical Society, Perkin Transactions 1, (9), 1756-1762. Available at: [Link]

  • Kumar, A., & Maji, S. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas.
  • Geier, G. R., & Lindsey, J. S. (2001). Investigation of porphyrin-forming reactions. Part 2. Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2, (5), 687-700. Available at: [Link]

  • Amato, M. E., et al. (2024). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. Molecules, 29(12), 2824. Available at: [Link]

  • Zarkesh, A., et al. (2020). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. SciForum.
  • Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827-836.
  • Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Semantic Scholar. Available at: [Link]

  • Meena, S. L., & Kumar, A. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. National Institutes of Health. Available at: [Link]

  • Ethirajan, M., et al. (2015). Emerging applications of porphyrins in photomedicine. Frontiers in Physiology.
  • Ethirajan, M., et al. (2015). Emerging applications of porphyrins in photomedicine. National Institutes of Health. Available at: [Link]

  • Meena, S. L., & Kumar, A. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging.
  • de la Torre, M. C., et al. (2024). Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. Molecules, 29(15), 3568. Available at: [Link]

  • Wróbel, D., et al. (2022). Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells. Molecules, 27(17), 5664. Available at: [Link]

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Application Note & Protocols: Strategic Implementation of the Knoevenagel Condensation for the Synthesis of Novel Isoxazole-Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and reliability.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this reaction to isoxazole-benzaldehydes. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] By condensing isoxazole-benzaldehydes with active methylene compounds, a diverse library of α,β-unsaturated products can be generated, serving as crucial intermediates for novel therapeutic agents. This document delves into the mechanistic underpinnings, explores critical reaction parameters, provides detailed experimental protocols under various conditions, and offers expert insights into process optimization and troubleshooting.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in modern drug discovery, present in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and various β-lactamase-resistant antibiotics like Cloxacillin and Flucloxacillin. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly attractive target. The Knoevenagel condensation provides a robust and versatile platform for elaborating isoxazole-benzaldehyde cores into more complex molecular architectures.[4] This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde's carbonyl group, followed by a dehydration step, yielding a conjugated α,β-unsaturated system.[5] The resulting products are not only of interest in their own right but also serve as versatile precursors for subsequent transformations, such as Michael additions or cycloadditions.

Mechanistic Framework

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Knoevenagel condensation proceeds via a sequence of well-defined steps, typically catalyzed by a weak base like piperidine or an ammonium salt.[4][6]

The Core Mechanism Involves:

  • Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), creating a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial and is imparted by the adjacent electron-withdrawing groups (Z).[7][8]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the isoxazole-benzaldehyde.[7]

  • Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy adduct (an aldol-type product).[7]

  • Dehydration: A final elimination of a water molecule, often facilitated by the base, yields the thermodynamically stable α,β-unsaturated product.[7]

The use of a weak base is a critical parameter; strong bases can induce an undesired self-condensation of the aldehyde substrate.[5]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism sub Active Methylene (Z-CH2-Z') + Catalyst (B) carb Resonance-Stabilized Carbanion sub->carb - H+ int Tetrahedral Alkoxide Intermediate carb->int Nucleophilic Attack ald Isoxazole-Benzaldehyde (Ar-CHO) ald->int beta_OH β-Hydroxy Adduct int->beta_OH + H+ prod α,β-Unsaturated Product + H2O + Catalyst (B) beta_OH->prod - H2O

Caption: A simplified workflow of the base-catalyzed Knoevenagel condensation.

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success of the Knoevenagel condensation hinges on the careful selection of several key parameters. The choice of catalyst, solvent, and energy source can dramatically influence reaction time, yield, and purity.

Catalyst Selection
  • Homogeneous Basic Catalysts: Piperidine is the most traditional and highly effective catalyst for this transformation, often used in catalytic amounts (10-30 mol%) in solvents like ethanol.[9][10] Other weak organic bases such as ammonium acetate or triethylamine are also commonly employed.[2][4]

  • Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, various solid-supported catalysts have been developed. These include ionic liquids, basic anion-exchange resins, and metal oxides, which can be easily removed by filtration.[11][12][13]

  • Green Catalysts: In line with the principles of green chemistry, environmentally benign catalysts like boric acid or extracts from agro-waste have proven effective, particularly for reactions in aqueous media.[1][14]

Solvent System
  • Conventional Solvents: Ethanol is a widely used solvent that effectively solubilizes the reactants and is compatible with common base catalysts like piperidine.[9] For less reactive substrates, higher-boiling solvents like toluene may be used to facilitate the reaction at elevated temperatures.[10]

  • Green and Aqueous Media: Water is an ideal green solvent, and many Knoevenagel condensations can be performed efficiently in aqueous media, often aided by ultrasound or specific catalysts designed for water compatibility.[15][16]

  • Solvent-Free Conditions: A particularly attractive green approach involves performing the reaction neat (solvent-free), typically with the assistance of microwave or ultrasound energy.[4][17] This method minimizes waste and can lead to remarkably short reaction times.

Energy Input
  • Conventional Heating: Standard stirring at room temperature or with gentle heating is sufficient for many reactions, especially with reactive substrates.[1][10]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction, reducing completion times from hours to minutes.[4][18] This is often the method of choice for high-throughput synthesis and library generation.

  • Ultrasonic Irradiation: Sonication promotes the reaction through acoustic cavitation, which enhances mass transfer and reaction rates.[11][15] It is particularly effective for heterogeneous and aqueous-phase reactions.

Data Summary: Comparative Reaction Conditions

The following table summarizes various conditions reported for the Knoevenagel condensation of aromatic/heterocyclic aldehydes, providing a comparative overview for protocol development.

Aldehyde SubstrateActive Methylene CompoundCatalyst (mol%)SolventConditionsTimeYield (%)Reference
Aromatic AldehydeMalononitrilePiperidine (10)EthanolRoom Temperature10 min95[10]
Isoxazole Aldehyde3,5-dimethyl-4-nitroisoxazolePiperidine (30)EthanolReflux2-2.5 h>95[9]
Heteroaryl AldehydeVarious[bnmim]H₂PO₄ (Ionic Liquid)Neat (IL)Ultrasound, Room Temperature10-30 min87-94[11]
4-ChlorobenzaldehydeMalononitrileBoric Acid (5)Aqueous EthanolRoom Temperature10 min90[1]
Aromatic AldehydeMalononitrileAgro-Waste Extract (WEOFPA)WaterRoom Temperature45 min~90[14]
Aromatic AldehydeCyanoacetamideUrea (10)Solvent-FreeMicrowave (180-800W)1-5 min>85[4]
Aromatic AldehydeMalononitrileNi(NO₃)₂·6H₂O (5)WaterRoom Temperature10-20 min88-95[16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Knoevenagel condensation of an isoxazole-benzaldehyde with an active methylene compound under different conditions.

Protocol 1: Classic Homogeneous Catalysis (Piperidine/Ethanol)

This robust protocol is ideal for general-purpose synthesis and serves as an excellent starting point for optimization.

Materials & Reagents:

  • Isoxazole-benzaldehyde derivative (1.0 mmol, 1.0 eq)

  • Malononitrile (1.0 mmol, 1.0 eq)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (5-10 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the isoxazole-benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (5 mL) and stir at room temperature until all solids are dissolved.

  • Using a microliter syringe, add piperidine (10 mol%) to the stirring solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Upon completion (typically within 10-60 minutes), the product may precipitate directly from the solution. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Work-up & Purification:

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove residual catalyst and starting materials.

    • If no precipitate forms, concentrate the reaction mixture in vacuo. The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[10][19]

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[14]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This green chemistry protocol offers rapid reaction times and eliminates the need for bulk organic solvents.

Materials & Reagents:

  • Isoxazole-benzaldehyde derivative (2.0 mmol, 1.0 eq)

  • Ethyl cyanoacetate (2.0 mmol, 1.0 eq)

  • Urea or Ammonium Acetate (0.2 mmol, 10 mol%)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave-safe vessel, combine the isoxazole-benzaldehyde (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and the catalyst (Urea or Ammonium Acetate, 10 mol%).[2][4]

  • Mix the components thoroughly with a spatula or by brief vortexing.

  • Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a suitable power (e.g., 180-400W) for 1-5 minutes. Monitor the internal temperature to avoid overheating and decomposition.

  • Caution: Ensure the reaction is monitored for pressure changes if the vessel is sealed.

  • After the irradiation cycle, allow the vessel to cool to room temperature.

  • Work-up & Purification:

    • The resulting solid mass is typically the crude product. Add a small amount of water to the vessel and stir to dissolve the catalyst.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the product from an appropriate solvent mixture (e.g., ethyl acetate/n-hexane) to obtain the pure compound.[4]

  • Characterization: Analyze the final product by standard spectroscopic methods.

Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol leverages the benefits of sonication for an efficient and environmentally friendly transformation in water.

Materials & Reagents:

  • Isoxazole-benzaldehyde derivative (1.0 mmol, 1.0 eq)

  • Malononitrile (1.0 mmol, 1.0 eq)

  • An appropriate catalyst for aqueous media (e.g., [bnmim]H₂PO₄ ionic liquid, or catalyst-free depending on substrate reactivity).[11][20]

  • Deionized Water (5 mL)

  • Reaction vial or flask

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a reaction vial, suspend the isoxazole-benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in deionized water (5 mL).

  • If using a catalyst, add it to the mixture. Some highly activated substrates may proceed without a catalyst under sonication.[20]

  • Place the vial in an ultrasonic bath, ensuring the water level of the bath is at or above the level of the reaction mixture.

  • Irradiate with ultrasound at room temperature or with gentle warming (e.g., 40-50°C) for 10-40 minutes.

  • Monitor the reaction progress by TLC. The formation of a solid precipitate often indicates product formation.

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any water-soluble impurities.

    • The product is often of high purity, but can be further purified by recrystallization if necessary.

  • Characterization: Confirm the product's identity and purity via spectroscopic analysis.

Caption: General workflow for selecting and executing a Knoevenagel condensation protocol.

Troubleshooting and Final Considerations

  • Low or No Conversion: If a reaction stalls, consider increasing the catalyst loading, extending the reaction time, or applying gentle heat. Ensure the aldehyde starting material has not degraded and the active methylene compound is of high purity.

  • Formation of Side Products: In some cases, a Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product can occur.[1] This can often be minimized by using a 1:1 stoichiometry of reactants and avoiding a large excess of the active methylene compound.

  • Purification Challenges: The products of Knoevenagel condensations are often crystalline solids that can be easily purified by recrystallization. If the product is an oil or the crude solid is highly impure, column chromatography on silica gel is the recommended purification method.[19]

Conclusion

The Knoevenagel condensation is a powerful and highly adaptable tool for the synthesis of α,β-unsaturated derivatives of isoxazole-benzaldehydes. By carefully selecting the catalyst, solvent, and energy source, researchers can achieve high yields in short reaction times, often under environmentally benign conditions. The protocols and optimization strategies outlined in this note provide a solid foundation for the successful synthesis of novel isoxazole-containing compounds, paving the way for the discovery of new and potent therapeutic agents.

References

  • Kumar, A., et al. (2018). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Advances. Available at: [Link]

  • Shelke, K. F., et al. (2015). Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. Journal of Applicable Chemistry. Available at: [Link]

  • ACS Omega. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Publications. Available at: [Link]

  • Nandre, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. ASEC. Available at: [Link]

  • Singh, R., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research. Available at: [Link]

  • Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Rahman, M. M., et al. (2019). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journals Online. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]

  • PMC. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available at: [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • PMC. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • ResearchGate. (2025). The synthesis of chalcones containing isoxazole moiety. Available at: [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]

  • Moodle@Units. (n.d.). New solid phase Knoevenagel catalyst. Available at: [Link]

  • PubMed. (2010). Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst. Available at: [Link]

  • Research Journal of Chemistry and Environment. (2016). Ultrasound assisted Heterocycles Synthesis. Available at: [Link]

  • De Gruyter. (n.d.). Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs). Available at: [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Available at: [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... | Study Prep. Available at: [Link]

  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Available at: [Link]

  • Bentham Science Publisher. (2023). Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C–H Acids in Water. Available at: [Link]

  • Organic Chemistry Research. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • ResearchGate. (2025). (PDF) Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. Available at: [Link]

  • Scribd. (n.d.). Knoevenagel Condensation Guide | PDF | Chemical Reactions | Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

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Troubleshooting & Optimization

Technical Guide: Optimizing Suzuki Cross-Coupling for Sterically Hindered Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Dilemma

Isoxazoles present a unique "double-bind" in palladium-catalyzed cross-coupling. As electron-deficient heteroaromatics, they are desirable drug pharmacophores but chemically fragile.

  • Steric Blockade: Ortho-substitution (common in drug design) inhibits the transmetallation step of the catalytic cycle.

  • Chemical Instability: The N-O bond is prone to cleavage (ring opening) under the very basic conditions required to activate boronic acids. Furthermore, isoxazole boronic acids are notorious for rapid protodeboronation before coupling can occur.

This guide provides a logic-based troubleshooting framework to navigate these competing failure modes.

Critical Decision Matrix (Workflow)

Before starting experimental work, categorize your substrate challenge using the decision tree below. This logic separates "Steric" failures from "Stability" failures.

SuzukiStrategy Start Start: Analyze Substrate IsHindered Is the coupling site ortho-substituted? Start->IsHindered IsUnstable Is the Boron species an Isoxazole? IsHindered->IsUnstable Yes (Steric Challenge) Standard Standard Conditions (Pd(dppf)Cl2, K2CO3) IsHindered->Standard No MIDA_Route STRATEGY A: MIDA Boronate Slow-Release (Prevents Protodeboronation) IsUnstable->MIDA_Route Yes (High Instability Risk) Buchwald_Route STRATEGY B: Buchwald G3/G4 Precatalysts (Overcomes Steric Bulk) IsUnstable->Buchwald_Route No (Partner is Isoxazole Halide) Combined STRATEGY C: Hybrid XPhos Pd G3 + MIDA Boronate + Anhydrous Base MIDA_Route->Combined If also hindered Buchwald_Route->Combined

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate sterics and stability.

Troubleshooting & Optimization Modules

Module A: Overcoming Steric Hindrance (Low Conversion)

The Problem: The reaction stalls. Starting material remains.[1] The Cause: Bulky substituents (ortho-methyl, phenyl, etc.) prevent the boron species from approaching the Palladium center during transmetallation. Standard ligands (PPh3, dppf) are too small to force this interaction or too unreactive.

Technical Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands possess a specific "backbone" that promotes oxidative addition and creates a pocket for transmetallation in hindered systems.

Ligand / CatalystApplication ScopeWhy it works
XPhos Pd G3/G4 Gold Standard for steric bulk.Large isopropyl groups on the phosphine ring boost electron density (faster oxidative addition) and steric bulk (reductive elimination).
SPhos Pd G2 Moderate sterics; high stability.Excellent for heteroaryl chlorides. Slightly less bulky than XPhos.
RuPhos Pd G3 Electron-rich/Secondary amines.Specialized for very electron-rich partners or amination, but effective for some hindered couplings.
Pd-PEPPSI-IPent Extreme sterics (tetra-ortho).NHC ligand provides a "flexible steric wall" that accommodates massive substrates better than phosphines in extreme cases.
Module B: Preventing Decomposition (Ring Opening & Protodeboronation)

The Problem: The isoxazole ring disappears (complex mixture) or the boron species converts to a proton (H) instead of coupling. The Cause:

  • Base Attack: Hydroxide bases (

    
    ) attack the isoxazole ring (N-O cleavage) or the boron center too aggressively.
    
  • Protodeboronation: Heterocyclic boronic acids (especially 2-heteroaryl types like isoxazoles) hydrolyze and lose the boron group rapidly in water/base mixtures.

Technical Solution: You must control the concentration of the active boronate species ("Slow Release") and use non-nucleophilic bases.

Q: My isoxazole boronic acid is decomposing. What do I do?

  • Step 1: Switch to MIDA Boronates .[1][2] These are sp3-hybridized boron species that are stable to base/water. They hydrolyze slowly to release the active boronic acid at a rate that matches the coupling cycle, keeping the concentration of unstable free acid low.[3]

  • Step 2: If MIDA is unavailable, use Anhydrous Conditions . Use CsF or Ag2O as the activator in dry dioxane. Without water, protodeboronation pathways are significantly suppressed.

Q: The isoxazole ring is opening (turning into a nitrile/enone).

  • Stop using strong bases (KOtBu, NaOH).

  • Switch to: K3PO4 (mild) or Cs2CO3 (anhydrous).

  • Lower Temperature: Run at 60°C instead of 100°C. If conversion drops, use a more active catalyst (XPhos Pd G4) to compensate for the lower heat.

Experimental Protocols

Protocol A: The "Gold Standard" for Hindered Isoxazoles

Use this for coupling a hindered aryl halide with an isoxazole boronic acid (or vice versa).

Reagents:

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Ligand (Optional boost): XPhos (2-5 mol%) - Add if catalyst loading is low.

  • Base: K3PO4 (3.0 equiv) - 0.5M aqueous solution degassed.

  • Solvent: THF or 1,4-Dioxane (degassed).

  • Temperature: 40°C - 60°C.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent (0.1 - 0.2 M concentration).

  • Add degassed aqueous K3PO4 via syringe.

  • Stir vigorously. Note: Rapid stirring is crucial for biphasic mixtures.

  • Monitor by LCMS every 30 mins. Do not overheat (>80°C) unless conversion is zero.

Protocol B: The "MIDA Slow-Release" (For Unstable Boronates)

Use this when the isoxazole boronate decomposes before coupling.

Reagents:

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Boron Source: Isoxazole-MIDA boronate (1.5 equiv)

  • Base: K3PO4 (3.0 equiv) dissolved in H2O (1 part).

  • Solvent: 1,4-Dioxane (5 parts).

  • Temperature: 60°C - 80°C.

Mechanism: The water/base mixture slowly hydrolyzes the MIDA protecting group. The free boronic acid is generated in situ and immediately consumed by the highly active XPhos-Pd catalyst, preventing accumulation and decomposition.

Visualizing the Competition

Understanding the kinetic competition is vital for optimization.

KineticPathways Precursor Isoxazole Boronate ActiveSpecies Active Boronate Anion (Unstable) Precursor->ActiveSpecies Base/H2O Activation Product Coupled Product ActiveSpecies->Product Fast Pd Cycle (XPhos/Buchwald) Decomp Protodeboronation (Ar-H) ActiveSpecies->Decomp Slow Pd Cycle (Steric hindrance) RingOpen Ring Opening (Nitrile/Ketone) ActiveSpecies->RingOpen High Temp / Strong Base

Figure 2: Kinetic competition. Success depends on making the "Fast Pd Cycle" faster than the decomposition pathways.

References

  • Buchwald Precatalysts for Hindered Systems

    • Title: "Precatalysts for Suzuki−Miyaura Coupling of Unstable Boronic Acids."
    • Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). J. Am. Chem. Soc.[4][5][6]

    • URL:[Link]

  • MIDA Boronates (Slow Release Strategy)

    • Title: "Regioselective Synthesis and Slow-Release Suzuki−Miyaura Cross-Coupling of MIDA Boron
    • Source: Grob, J. E., et al. (2011). J. Org.[4][7] Chem.

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of (Hetero)
    • Source: Lloyd-Jones, G. C., et al. (2022). J. Am. Chem. Soc.[4][5][6]

    • URL:[Link]

  • Pd-PEPPSI for Extreme Sterics

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Organ, M. G., et al. (2012). Chem. Eur. J.
    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

[1][2]

Executive Summary & Technical Context

The Molecule: 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is a bi-aryl intermediate commonly used in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling) to introduce the isoxazole pharmacophore.[1][2]

The Problem: Like most electron-rich aromatic aldehydes, this compound is highly susceptible to autoxidation .[1][2] Upon exposure to atmospheric oxygen, the aldehyde moiety (-CHO) converts to the corresponding carboxylic acid, 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.[1][2] This reaction is catalyzed by light (photo-oxidation) and trace metal ions.[1][2]

The Consequence: Oxidation leads to stoichiometry errors in downstream synthesis, catalyst poisoning, and the formation of insoluble "white crust" impurities.

Module 1: Diagnosis & Validation

How do I know if my batch is compromised?

Visual Inspection[1]
  • Fresh Material: Typically a white to off-white crystalline solid or pale yellow oil (depending on purity/polymorph).[1][2]

  • Oxidized Material: Presence of white, opaque "crust" on the surface of crystals or suspended solids in the oil. This is the benzoic acid derivative, which often has a higher melting point and lower solubility in organic solvents than the aldehyde.

Analytical Validation (H-NMR)

To confirm oxidation, perform a proton NMR in CDCl₃.[1][2]

FeatureAldehyde (Intact)Carboxylic Acid (Impurity)
Chemical Shift ~10.0 ppm (Singlet)~11.0 - 13.0 ppm (Broad Singlet)
Integration 1H (Reference)Variable (Indicates % degradation)
Visual Cues Sharp, distinct peakBroad, exchangeable peak (may vanish with D₂O shake)

Module 2: Prevention (Storage Protocols)

The "Zero-Oxygen" Standard[1][2]

To prevent the radical chain reaction of autoxidation, you must eliminate the initiator (Oxygen) and the accelerator (Light).

The Storage Ecosystem

The following diagram illustrates the critical control points for maintaining compound integrity.

StorageEcosystemCompound4-(3,5-Dimethylisoxazol-4-yl)benzaldehydeOxygenAtmospheric O2(The Initiator)Oxygen->CompoundAutoxidationLightUV/Vis Light(The Accelerator)Light->CompoundRadical FormationArgonArgon Blanket(Heavier than Air)Argon->OxygenDisplacesAmberAmber Vial(UV Cutoff)Amber->LightBlocksCold-20°C Storage(Kinetic Inhibition)Cold->CompoundSlows Reaction

Figure 1: The "Defense-in-Depth" strategy.[1][2] Argon actively displaces oxygen, while amber glass and low temperatures act as passive barriers.

Protocol: Inert Gas Packing

Do not use Nitrogen if Argon is available. Argon is denser than air and forms a "blanket" over the solid, whereas Nitrogen mixes more easily with air.

  • Transfer: Place the compound in a screw-cap amber vial.

  • Purge: Insert a Pasteur pipette connected to an Argon line deep into the vial (above the solid, do not disturb it). Flow Argon gently for 30-60 seconds.[1][2]

  • Seal: While the Argon is still flowing, rapidly withdraw the pipette and cap the vial tightly.

  • Tape: Wrap the cap threads with Teflon tape before closing, or wrap the junction with electrical tape/Parafilm after closing (Teflon is superior for long-term storage).[1][2]

  • Freeze: Store at -20°C.

Module 3: Remediation (Purification)

My compound is oxidized. Can I save it?

Yes. The carboxylic acid impurity is significantly more acidic (pKa ~4) than the aldehyde. We can exploit this using a Basic Aqueous Wash .[2] This is superior to recrystallization for removing small amounts (<10%) of acid.[1][2]

Protocol: Sodium Bicarbonate Rescue Wash[1]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1][2]

  • Brine (Saturated NaCl)[1][2]

  • Magnesium Sulfate (MgSO₄)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude/oxidized solid in minimal EtOAc or DCM.[2]

    • Note: The "white crust" (acid) may dissolve slower than the aldehyde. Ensure complete dissolution.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of Saturated NaHCO₃.[2]

  • Partition: Shake vigorously and vent frequently (CO₂ gas will evolve as the acid reacts).[2]

    • Chemistry:R-COOH + NaHCO₃ → R-COO⁻Na⁺ (Water Soluble) + H₂O + CO₂[1][2]

  • Separation: Collect the organic layer.[2] (The aldehyde stays here; the acid impurity moves to the aqueous layer).

  • Wash: Wash the organic layer once with Brine to remove trapped water/salts.[2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Verify: Run an H-NMR to confirm the disappearance of the acid peak.

Remediation Workflow

RemediationFlowStartOxidized Batch(Aldehyde + Acid Impurity)DissolveDissolve in EtOAcStart->DissolveWashWash with Sat. NaHCO3Dissolve->WashSplitPhase SeparationWash->SplitAqLayerAqueous Layer(Contains R-COO- Na+)Split->AqLayerBottom (if DCM)Top (if EtOAc)OrgLayerOrganic Layer(Contains Purified Aldehyde)Split->OrgLayerTop (if DCM)Bottom (if EtOAc)DiscardDiscard(Or acidify to recover acid)AqLayer->DiscardDryDry (MgSO4) & EvaporateOrgLayer->DryFinalPure AldehydeDry->Final

Figure 2: The chemical logic of the "Bicarbonate Rescue." The acid impurity is selectively ionized and removed into the aqueous waste.

Frequently Asked Questions (FAQ)

Q: Can I store the aldehyde in solution (e.g., dissolved in DCM or DMSO) to save time? A: No. Storing aldehydes in solution accelerates oxidation because dissolved oxygen diffuses more freely than in a crystal lattice. Furthermore, solvents like DMSO can act as mild oxidants under certain conditions.[1][2] Always store as a dry solid [1].

Q: Is Parafilm sufficient for sealing the vial? A: Not for long-term storage. Parafilm is permeable to oxygen over time (weeks/months).[1][2] For storage longer than 2 weeks, use electrical tape or Teflon tape on the threads, and place the vial inside a secondary jar containing a desiccant and an oxygen scavenger sachet if possible [2].

Q: My material turned into a liquid oil. Is it ruined? A: Not necessarily. Impurities (like the carboxylic acid) can depress the melting point, causing a "melting point depression" that turns the solid into an oil (eutectic mixture). Perform the Sodium Bicarbonate Rescue Wash (Module 3). If the oil persists after removing the acid, the compound may simply be supercooled; try scratching the glass or adding a seed crystal to induce solidification [3].

Q: Can I use Sodium Bisulfite instead of Bicarbonate? A: Yes, but it works differently. Bisulfite forms an adduct with the aldehyde, pulling the product into the water layer and leaving non-aldehyde impurities in the organic layer. This is useful if you have non-acidic impurities.[2] However, for simple oxidation (removing benzoic acid), the Bicarbonate wash described above is faster and higher yielding [4].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for aldehyde stability and handling).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[2] Butterworth-Heinemann, 2013 .[1][2] [1]

  • BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde. Accessed 2024.[1][2] Link[1][2]

  • Furniss, B. S. et al.Stabilization of Aromatic Aldehydes. J. Chem. Educ., 1980.

Technical Support Center: Coupling 3,5-Dimethylisoxazole Halides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Heterocyclic Cross-Coupling Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

You are working with 4-halo-3,5-dimethylisoxazoles . This scaffold presents a unique dichotomy: the 3,5-dimethyl substitution sterically shields the reactive C-4 center, while the isoxazole ring itself is electronically distinct (pi-excessive) yet chemically fragile (susceptible to N-O bond cleavage).

This guide replaces generic "try-and-see" screening with a rational, mechanistic approach to catalyst selection. We treat your reaction as a system that requires balancing oxidative addition efficiency against heterocycle stability .

Module 1: Catalyst Selection Matrix

Do not guess. Select your catalyst system based on your specific coupling partner and the failure mode you are trying to avoid.

Decision Tree: Recommended Systems

CatalystSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Suzuki_Simple Simple Aryl/Alkyl Boronic->Suzuki_Simple Suzuki_Complex Heteroaryl/Steric Boronic->Suzuki_Complex Amine_Primary Primary Amine Amine->Amine_Primary Amine_Secondary Secondary Amine Amine->Amine_Secondary Cat_Sono Pd(PPh3)2Cl2 + CuI Base: Et3N Alkyne->Cat_Sono Robust Cat_dppf Pd(dppf)Cl2 Base: K2CO3 Suzuki_Simple->Cat_dppf Standard Cat_XPhos XPhos Pd G4 Base: K3PO4 Suzuki_Complex->Cat_XPhos High Activity Cat_Brett BrettPhos Pd G4 Base: Cs2CO3 Amine_Primary->Cat_Brett Prevents bis-arylation Cat_RuPhos RuPhos Pd G4 Base: Cs2CO3 Amine_Secondary->Cat_RuPhos Steric bulk

Figure 1: Logic flow for selecting the optimal catalytic system for 4-halo-3,5-dimethylisoxazole based on coupling partners.

Module 2: Suzuki-Miyaura Coupling (C-C Bond)

The Challenge: The C-4 position is electron-rich due to the pi-excessive ring and inductive donation from the methyl groups. This makes oxidative addition slower than in pyridines. Furthermore, the isoxazole nitrogen can coordinate to Pd, acting as a catalyst poison.

Standard Protocol (Baseline):

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Temp: 80–100 °C

Advanced Protocol (For Low Conversion): If the standard protocol yields <50% conversion, the oxidative addition is the bottleneck. Switch to a dialkylbiarylphosphine ligand system.

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2 mol%)

    • Why: These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C-4 bond and prevent the isoxazole nitrogen from binding to the Pd center [1].

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or THF/Water.

Troubleshooting Table: Suzuki Coupling

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by isoxazole N; Slow oxidative addition.Switch to XPhos Pd G4 . The steric bulk of XPhos prevents N-coordination.
Ring Cleavage (Enone formation) Base is too strong or temperature too high.Switch base from hydroxides/alkoxides to Cs₂CO₃ or K₃PO₄ . Lower temp to 80°C.
Protodehalogenation "Wet" solvents or hydride source present.Ensure solvents are degassed and anhydrous.[2] Avoid alcohols if using strong bases.
Module 3: Buchwald-Hartwig Amination (C-N Bond)[3][4]

The Challenge: Isoxazoles are notoriously sensitive to the strong bases (e.g., NaOtBu) typically used in Buchwald couplings. Strong bases can trigger the cleavage of the N-O bond, destroying the heterocycle.

The Solution: Use "Weak Base" protocols enabled by highly active precatalysts.

Protocol:

  • Pre-catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

    • Note: Do not use Pd(OAc)₂ + Ligand. In situ reduction is unreliable here. Use the pre-formed G4 precatalyst to ensure immediate entry into the catalytic cycle [2].

  • Base: Cs₂CO₃ (2-3 equiv).

    • Critical: Avoid NaOtBu or LiHMDS.

  • Solvent: t-Amyl alcohol or 1,4-Dioxane (anhydrous).

  • Temp: 80–100 °C.

Why this works: BrettPhos and RuPhos are sufficiently active to allow the amination to proceed using Carbonate bases (weak bases), preserving the isoxazole ring integrity [3].

Module 4: Critical Failure Mode - Ring Opening

Users often report the disappearance of the isoxazole starting material but no formation of the coupled product. This is frequently due to Reductive Ring Opening .

Mechanism of Failure: Under reducing conditions (e.g., Pd/C + H₂ or Pd + strong hydride sources) or strong basic conditions, the N-O bond cleaves.

RingOpening Isoxazole 3,5-Dimethylisoxazole Intermediate N-O Bond Cleavage Isoxazole->Intermediate Strong Base (NaOtBu) or Reducing Agent Product Amino-Enone (Dead End) Intermediate->Product Irreversible

Figure 2: Pathway of isoxazole decomposition. Avoid conditions that trigger this pathway.

Prevention Checklist:

Module 5: Sonogashira Coupling (C-C Alkynyl)

The Challenge: Copper (CuI) is typically used as a co-catalyst but can sometimes induce homocoupling of the alkyne or interact with the isoxazole heteroatoms.

Protocol:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Et₃N or Diisopropylamine (DIPA) (used as solvent or co-solvent).

  • Temperature: Room Temperature to 60 °C.

Optimization: If you observe "Glaser coupling" (alkyne dimerization) or low yields, switch to a Copper-Free variant:

  • System: Pd(OAc)₂ + XPhos (or CyJohnPhos ) + Cs₂CO₃ in MeCN at 60 °C.

  • Why: Copper-free conditions eliminate the risk of copper acetylide side-reactions [4].

References
  • Automated Optimization of Heteroaryl Couplings: Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science.

  • Weak Base Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides. Angewandte Chemie.

  • Isoxazole Stability: Verrier, C., et al. (2011). Direct Pd-Catalyzed Arylation of Isoxazoles. Organic Letters.

Sources

Technical Support Center: Palladium Removal from Isoxazole-Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PD-ISO-BENZ-001 Subject: Removing Pd impurities from N-heterocyclic aldehyde intermediates

Introduction: The "Double-Trap" Challenge

Welcome to the Advanced Purification Support Center. You are likely here because standard washes (Celites, aqueous extraction) have failed to lower your Palladium (Pd) levels below ICH Q3D limits (typically <10 ppm for oral dosing).

Your substrate—an isoxazole-benzaldehyde —presents a unique "Double-Trap" challenge for purification:

  • The Isoxazole Trap (Thermodynamic): The isoxazole nitrogen is a competent ligand for Pd(II), often forming stable coordination complexes that resist simple filtration.

  • The Benzaldehyde Trap (Kinetic/Chemical): The aldehyde moiety is highly electrophilic. This severely restricts your choice of scavengers; standard amine-based scavengers will react with your product to form imines (Schiff bases), destroying your yield.

This guide provides a validated, non-destructive workflow to remove Pd without compromising the chemical integrity of your aldehyde.

Module 1: Diagnostic & Assessment

Before selecting a remediation strategy, you must characterize the impurity profile. Visual inspection is insufficient; colloidal Pd can appear clear in dilute solutions, while isoxazole-Pd complexes may mimic the color of the product.

Diagnostic Decision Matrix
ObservationLikely Pd StateRecommended Action
Dark/Black Particulates Pd(0) Aggregates (Palladium Black)Filtration: Celite 545 or Activated Carbon polish filter.
Colored Homogeneous Solution Pd(II) Coordinated ComplexScavenging: Requires chemical affinity (Thiol/DMT).
Clear Solution (High ppm on ICP) Soluble Colloidal Pd / NanoclustersAdsorption: Activated Carbon or tight-pore silica scavenging.

Critical Standard: Always validate initial and final Pd levels using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES . Colorimetric spot tests are unreliable for heterocyclic complexes.

Module 2: Scavenger Selection (The "Hardware")

This is the most critical step. Most commercial scavenger kits contain amine-functionalized silica (e.g., ethylenediamine, triamine). You must avoid these.

The Compatibility Rule
  • FORBIDDEN: Amine-based scavengers (SiliaMetS Diamine, Triamine, Amino-acids like Cysteine).

    • Reason: Reacts with Benzaldehyde

      
       Imine formation.
      
  • RECOMMENDED: Thiol or Thiourea-based scavengers.[1][2]

    • Reason: High Pd affinity; lower reactivity toward benzaldehydes under neutral conditions.

Top Picks for Isoxazole-Benzaldehydes
Scavenger TypeFunctional GroupAffinityAldehyde CompatibilityNotes
SiliaMetS® DMT DimercaptotriazineVery High Excellent Best for breaking Pd-Isoxazole bonds due to chelating effect.
SiliaMetS® Thiol Propylthiol (-SH)HighGoodCaution: Can form reversible hemithioacetals; requires proper solvent choice (avoid protic acids).
Activated Carbon N/A (Porous Carbon)ModerateModerateNon-selective; risk of yield loss due to product adsorption. Use as backup.
Visual Logic: Scavenger Selection Tree

ScavengerSelection Start START: Substrate Analysis FuncGroup Contains Aldehyde? Start->FuncGroup AmineCheck Avoid Amine Scavengers (Risk: Imine Formation) FuncGroup->AmineCheck Yes IsoxazoleCheck Contains Isoxazole/Azole? AmineCheck->IsoxazoleCheck Coordination High Coordination Risk (Pd trapped by Nitrogen) IsoxazoleCheck->Coordination Yes Sol_Carbon BACKUP: Activated Carbon (Yield Loss Risk) IsoxazoleCheck->Sol_Carbon No (Unlikely) Sol_DMT RECOMMENDED: Silica-DMT (Dimercaptotriazine) Coordination->Sol_DMT Primary Choice Sol_Thiol ALTERNATIVE: Silica-Thiol (Monitor Hemithioacetal) Coordination->Sol_Thiol Secondary Choice

Figure 1: Decision logic for selecting a scavenger compatible with reactive aldehyde and coordinating isoxazole moieties.

Module 3: Troubleshooting Protocols

Protocol A: The "Hot Scavenge" (For Coordinated Pd)

Use this when the Pd is "stuck" to the isoxazole ring.

Theory: Isoxazole coordination is thermodynamic. Heating increases the exchange rate, allowing the scavenger (which has a higher binding constant,


) to displace the isoxazole.
  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible (acetal risk).

  • Loading: Add SiliaMetS® DMT (or equivalent) at 5–10 equivalents relative to the residual Pd content (not the catalyst loading).

    • Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Add 10 mol% scavenger relative to the product.

  • Incubation: Heat to 50–60°C for 4–12 hours under Nitrogen atmosphere .

    • Note: The inert atmosphere prevents oxidation of the benzaldehyde to benzoic acid.

  • Filtration: Cool to room temperature. Filter through a 0.45 µm PTFE pad or a bed of Celite.

  • Wash: Wash the filter cake with fresh solvent to recover adsorbed product.[2]

Protocol B: The "Hemithioacetal Rescue"

Use this if you used a Thiol scavenger and notice a new impurity or yield loss.

Theory: Thiols (-SH) can react reversibly with aldehydes to form hemithioacetals. This equilibrium usually reverses during solvent removal, but traces can remain.

  • Diagnosis: NMR shows a shift in the aldehyde proton (usually ~10 ppm) or a new set of peaks.

  • Remediation:

    • Filter off the scavenger.[2]

    • Perform a rapid aqueous wash (Water/Brine) of the organic filtrate. The water shifts the equilibrium back to the free aldehyde and the thiol (which remains on the silica beads).

    • Dry over MgSO₄ and concentrate immediately.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I just use activated carbon (Charcoal)? A: You can, but with caveats. Activated carbon is non-selective.[2] It relies on surface area adsorption rather than chelation. For planar molecules like isoxazole-benzaldehydes, the product often "stacks" on the carbon, leading to 10–20% yield loss . Use it only if silica-based scavengers fail.

Q: Why not crystallization? A: Palladium often occludes (gets trapped) inside the crystal lattice of heterocyclic compounds. Recrystallization can sometimes increase the relative ppm of Pd if the impurity co-crystallizes. Scavenging in solution prior to final crystallization is best.

Q: My aldehyde is oxidizing to benzoic acid during scavenging. Why? A: Scavenging takes time (4+ hours). If done in an open flask, air oxidation occurs. Always scavenge under an inert blanket (Nitrogen/Argon). If the problem persists, add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%), which can be removed later via chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Dissolve Crude (THF/EtOAc) Step2 2. Add Scavenger (DMT/Thiol, 5-10 eq) Step1->Step2 Step3 3. Heat (50°C) under N2 Step2->Step3 Break Complex Step4 4. Filter (0.45µm / Celite) Step3->Step4 Step5 5. ICP-MS Check Step4->Step5 Step5->Step2 If >10ppm

Figure 2: Step-by-step workflow for "Hot Scavenging" of Pd from isoxazole-benzaldehyde intermediates.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019).[3][4] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[5]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Selection Guide & Compatibility. (Specific data on DMT/Thiol affinity vs. Amine incompatibility).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Validation & Comparative

Comparative Guide: Characteristic IR Absorption Bands of Isoxazole vs. Aldehyde Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the landscape of heterocyclic synthesis—particularly in the development of antimicrobial and anticancer pharmacophores—the isoxazole ring is frequently synthesized from aldehyde precursors via oxime intermediates (e.g., [3+2] cycloaddition or cyclodehydration).

Accurate discrimination between the aldehyde starting material and the isoxazole product is critical for monitoring reaction completion. While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, in-line, or at-line alternative for real-time process control.

This guide provides a rigorous spectral comparison, moving beyond generic textbook values to specific, experimentally validated wavenumbers. It focuses on the Fermi resonance doublet of aldehydes and the ring breathing/stretching modes of the isoxazole core.

Theoretical Basis of Vibrational Modes

The Aldehyde Signature (The Fermi Resonance)

The aldehyde group (-CHO) possesses a unique spectral fingerprint due to Fermi Resonance . This quantum mechanical phenomenon occurs when the fundamental C-H stretching vibration (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 ≈ 2780 cm⁻¹).

  • Result: The single C-H stretching band splits into two distinct bands (a doublet).

  • Diagnostic Value: The lower frequency band (~2720 cm⁻¹) is almost unique to aldehydes and appears in a region usually free of other interferences, making it the primary confirmation marker.

The Isoxazole Signature (Heteroaromaticity)

The isoxazole ring (a 5-membered heterocycle with adjacent O and N atoms) exhibits "pseudo-aromatic" character. Its spectrum is defined by the coupling of C=N and C=C bonds within the ring, leading to complex skeletal vibrations rather than isolated bond stretches.

  • Key Feature: The absence of a true carbonyl (C=O) peak (unless substituted) and the appearance of the N-O bond stretch, often cited specifically around 1153 cm⁻¹ in detailed spectral analyses.

Comparative Spectral Analysis

The following table synthesizes data from high-resolution gas-phase studies and solid-state (KBr) applications.

Table 1: Diagnostic IR Bands – Aldehyde vs. Isoxazole
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Notes
ALDEHYDE C=O[1][2] Stretch 1720 – 1740 (Sat.)1680 – 1710 (Conj.)Very Strong The "Cardinal Peak." Disappears upon cyclization to isoxazole.
C-H Stretch (Fermi Doublet)~2820 (Band 1)~2720 (Band 2)MediumThe 2720 cm⁻¹ band is the "Gold Standard" for confirming aldehyde presence.
C-H Bend~1390MediumFundamental mode responsible for the Fermi resonance overtone.
ISOXAZOLE C=N Ring Stretch 1580 – 1620 Strong/MedOften overlaps with aromatic C=C but is characteristic of the heterocycle.
C=C Ring Stretch 1430 – 1565 MediumMultiple bands; typically lower frequency than the C=N stretch.
N-O Stretch 1150 – 1170 MediumCritical Marker. Often cited at ~1153 cm⁻¹. Distinguishes from other 5-membered rings.
C-O Ring Stretch~1068StrongRing ether linkage vibration.
Ring Breathing~844 / ~764Weak/MedSkeletal deformation modes; highly sensitive to substitution pattern.

Experimental Protocol: Distinguishing the Groups

To ensure data integrity (Trustworthiness), follow this self-validating protocol when monitoring the conversion of an aldehyde to an isoxazole.

Sample Preparation[8]
  • Liquids (Aldehydes): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Why: Aldehydes can oxidize to carboxylic acids in air. ATR minimizes exposure time compared to KBr pellets.

  • Solids (Isoxazoles): Use KBr Pellet or ATR.

    • Why: Isoxazoles are often crystalline solids. If using KBr, ensure the sample is dry to avoid O-H interference in the 3200+ region (which could be confused with N-H stretches if an amine is present).

Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹).

    • Reasoning: Higher resolution is required to clearly resolve the Aldehyde Fermi doublet (2820/2720) from the massive Alkyl C-H stretches (2850–2960).

  • Scans: Minimum 16 scans to improve Signal-to-Noise ratio for the weaker Isoxazole ring breathing bands.

Validation Steps
  • The "2720 Check": Look immediately at 2720 cm⁻¹.

    • Present? You have unreacted Aldehyde.

    • Absent? Aldehyde is consumed.

  • The "Carbonyl Drop": Check 1700 cm⁻¹.

    • Strong Peak? Aldehyde (or ester/ketone byproduct).[3][4][5][6]

    • Absent? Consistent with Isoxazole ring formation.[7][4]

  • The "1150 Confirmation": Check 1150–1170 cm⁻¹.

    • New Band? Confirms the formation of the N-O bond inherent to the isoxazole ring.[7]

Visualization of Spectral Logic

Diagram 1: Spectral Decision Tree

This logic flow guides the researcher in assigning the correct structure based on spectral evidence.

SpectralDecisionTree Start Unknown Spectrum Analysis Check1700 Check 1680-1740 cm⁻¹ (Strong Band?) Start->Check1700 Check2720 Check 2720 cm⁻¹ (Distinct Shoulder/Peak?) Check1700->Check2720 Yes (C=O Present) CheckRing Check 1580-1620 cm⁻¹ (C=N) AND 1150-1170 cm⁻¹ (N-O) Check1700->CheckRing No (C=O Absent) Aldehyde CONFIRMED: ALDEHYDE (C=O + Fermi Doublet) Check2720->Aldehyde Yes Ambiguous AMBIGUOUS / MIXTURE (Check Purity / NMR) Check2720->Ambiguous No (Ketone/Ester?) Isoxazole CONFIRMED: ISOXAZOLE (Heteroaromatic Pattern) CheckRing->Isoxazole Yes (Bands Present) CheckRing->Ambiguous No

Caption: Logic flow for distinguishing Aldehyde precursors from Isoxazole products using diagnostic IR bands.

Diagram 2: Synthetic Monitoring Workflow

A common pathway is the conversion of Aldehyde to Aldoxime, then to Isoxazole. This diagram tracks the spectral evolution.[2][8]

SynthesisMonitoring Aldehyde Starting Material: ALDEHYDE (+) 1720 cm⁻¹ (C=O) (+) 2720 cm⁻¹ (C-H) Reaction Reaction: NH₂OH + Cyclization Aldehyde->Reaction Add NH₂OH Oxime Intermediate: OXIME (-) 1720 cm⁻¹ (Weak/Shift) (+) 3200-3400 cm⁻¹ (O-H) Reaction->Oxime Transient Isoxazole Product: ISOXAZOLE (-) 1720 cm⁻¹ (Gone) (-) 2720 cm⁻¹ (Gone) (+) 1600 cm⁻¹ (C=N) (+) 1153 cm⁻¹ (N-O) Oxime->Isoxazole Cyclization (-H₂O)

Caption: Spectral evolution during the synthesis of Isoxazole from Aldehyde precursors.

References

  • LibreTexts Chemistry. Infrared Spectroscopy - Aldehydes and Fermi Resonance. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes and Fermi Resonance. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Isoxazole Compounds (C=N and N-O assignments). [Link]

  • Journal of Physical Chemistry A. Infrared Spectroscopy of Isoxazole-(Water) Clusters (High-resolution band assignments). [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives (Specific N-O stretching data). [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethylisoxazole Derivatives and the Role of Mass Spectrometry

Dimethylisoxazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. Their versatile scaffold is a cornerstone in the design of numerous therapeutic agents, owing to its ability to act as a bioisostere for various functional groups, thereby modulating pharmacokinetic and pharmacodynamic properties. The precise structural elucidation of these derivatives is paramount, and mass spectrometry stands as an indispensable analytical technique for this purpose.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dimethylisoxazole isomers. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles that govern these fragmentation pathways. Understanding these mechanisms is crucial for the unambiguous identification of isomers and the characterization of novel dimethylisoxazole-containing compounds.

The Fundamentals of Isoxazole Fragmentation in Mass Spectrometry

The fragmentation of the isoxazole ring in mass spectrometry is a complex process influenced by the ionization technique employed and the substitution pattern on the ring. The inherent instability of the N-O bond is a key factor driving the fragmentation cascades. Under Electron Ionization (EI), the high-energy electrons induce the formation of a radical cation, which then undergoes a series of bond cleavages and rearrangements. Common fragmentation pathways for isoxazoles and their derivatives include the loss of neutral molecules such as CO, HCN, and acetonitrile (CH₃CN), as well as radical species.

Electrospray Ionization (ESI), a softer ionization technique, typically results in the formation of protonated molecules ([M+H]⁺) or other adducts. Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), often proceeds through different pathways compared to EI, providing complementary structural information. The ability to differentiate between isomers using tandem mass spectrometry is a significant advantage in the analysis of complex mixtures.[1]

Comparative Analysis of Dimethylisoxazole Isomer Fragmentation under Electron Ionization (EI)

The position of the two methyl groups on the isoxazole ring significantly influences the fragmentation pattern under EI-MS. Below is a comparative analysis of the fragmentation patterns of 3,5-dimethylisoxazole, 4,5-dimethylisoxazole, and a closely related derivative, 5-amino-3,4-dimethylisoxazole.

Fragment Ion (m/z) Relative Intensity (%) Proposed Fragment Isomer
9785[M]⁺•3,5-dimethylisoxazole
82100[M - CH₃]⁺3,5-dimethylisoxazole
5455[M - CH₃ - CO]⁺3,5-dimethylisoxazole
4350[CH₃CO]⁺3,5-dimethylisoxazole
9760[M]⁺•4,5-dimethylisoxazole
82100[M - CH₃]⁺4,5-dimethylisoxazole
5440[M - CH₃ - CO]⁺4,5-dimethylisoxazole
4280[C₂H₂N]⁺4,5-dimethylisoxazole
112100[M]⁺•5-amino-3,4-dimethylisoxazole
9720[M - NH]⁺5-amino-3,4-dimethylisoxazole
6985[M - HNCO]⁺5-amino-3,4-dimethylisoxazole
4275[C₂H₄N]⁺5-amino-3,4-dimethylisoxazole

Data for 3,5-dimethylisoxazole and 5-amino-3,4-dimethylisoxazole sourced from the NIST WebBook.[2][3] Data for 4,5-dimethylisoxazole sourced from PubChem.[1]

Fragmentation Pathways of Dimethylisoxazole Isomers

The following diagrams illustrate the proposed fragmentation pathways for the dimethylisoxazole isomers under electron ionization.

G cluster_35 3,5-Dimethylisoxazole M_35 [C₅H₇NO]⁺• m/z 97 F1_35 [C₄H₄NO]⁺ m/z 82 M_35->F1_35 - CH₃• F3_35 [C₂H₃O]⁺ m/z 43 M_35->F3_35 - C₂H₂N• F2_35 [C₃H₄N]⁺ m/z 54 F1_35->F2_35 - CO

Caption: Proposed EI fragmentation of 3,5-dimethylisoxazole.

G cluster_45 4,5-Dimethylisoxazole M_45 [C₅H₇NO]⁺• m/z 97 F1_45 [C₄H₄NO]⁺ m/z 82 M_45->F1_45 - CH₃• F3_45 [C₂H₂N]⁺• m/z 42 M_45->F3_45 - C₂H₃O• F2_45 [C₃H₄N]⁺ m/z 54 F1_45->F2_45 - CO

Caption: Proposed EI fragmentation of 4,5-dimethylisoxazole.

G cluster_34_amino 5-Amino-3,4-dimethylisoxazole M_34a [C₅H₈N₂O]⁺• m/z 112 F1_34a [C₅H₇NO]⁺• m/z 97 M_34a->F1_34a - NH F2_34a [C₄H₅N₂]⁺ m/z 69 M_34a->F2_34a - HNCO F3_34a [C₂H₄N]⁺ m/z 42 F2_34a->F3_34a - HCN

Caption: Proposed EI fragmentation of 5-amino-3,4-dimethylisoxazole.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethylisoxazole Isomer Analysis

This protocol is designed for the separation and identification of volatile dimethylisoxazole isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the dimethylisoxazole derivative in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically 1-10 µg/mL).

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-300.

3. Data Analysis:

  • Identify the peaks corresponding to the dimethylisoxazole isomers based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns to differentiate between isomers.

G cluster_workflow GC-MS Experimental Workflow Start Sample Preparation (1-10 µg/mL in volatile solvent) Injection GC Injection (1 µL, splitless) Start->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 35-300) Ionization->Detection Analysis Data Analysis (Library Search & Fragmentation Analysis) Detection->Analysis End Isomer Identification Analysis->End

Caption: GC-MS workflow for dimethylisoxazole analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of dimethylisoxazole derivatives in complex matrices, such as biological fluids, and for obtaining detailed fragmentation information through MS/MS.

1. Sample Preparation:

  • For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 5% B for 0.5 min.

    • 5-95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and re-equilibrate for 2.5 min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis:

    • Perform a full scan to determine the m/z of the protonated molecule ([M+H]⁺).

    • Perform product ion scans of the [M+H]⁺ ion at various collision energies (e.g., 10-40 eV) to obtain fragmentation patterns.

3. Data Analysis:

  • Identify the precursor and product ions.

  • Propose fragmentation pathways based on the observed neutral losses and product ions.

  • Use the fragmentation data to confirm the structure and differentiate between isomers.

Conclusion

The mass spectrometric fragmentation of dimethylisoxazole derivatives is a powerful tool for their structural characterization and isomeric differentiation. Under electron ionization, the position of the methyl groups dictates the relative abundance of key fragment ions, providing a basis for isomer identification. While EI-MS is well-suited for volatile derivatives analyzed by GC-MS, ESI-MS/MS offers a complementary approach for a broader range of derivatives, particularly in complex matrices encountered in drug development.

The protocols and fragmentation data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds. A thorough understanding of the principles of mass spectrometry and the specific fragmentation behaviors of dimethylisoxazole isomers is essential for accurate and reliable analytical results.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Isoxazole, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethylisoxazole. In PubChem. Retrieved from [Link]

  • Gu, M., & Gu, J. (2005). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 16(8), 1293–1301.
  • National Institute of Standards and Technology (NIST). (n.d.). 5-Amino-3,4-dimethyl-isoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

Sources

HPLC Retention Time Standards & Method Development Guide: 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde (CAS: 160481-80-7) is a critical intermediate in the synthesis of BET bromodomain inhibitors and other heterocyclic pharmacophores. Its analysis presents specific chromatographic challenges: aldehyde reactivity (susceptibility to hemiacetal formation in alcoholic solvents) and isoxazole ring polarity .

This guide establishes a standardized HPLC framework. Unlike generic protocols, we compare a Standard C18 approach against an Orthogonal Phenyl-Hexyl method , demonstrating why the latter often provides superior selectivity for separating the target aldehyde from its primary oxidation impurity, 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]

Understanding the physicochemical properties is the prerequisite for stable retention.

PropertyValueChromatographic Implication
Structure Bi-aryl system (Benzene + Isoxazole)High UV absorptivity; strong Pi-Pi interaction potential.
LogP ~2.4 - 2.8 (Predicted)Moderate hydrophobicity; retains well on C18 > 30% Organic.
pKa Isoxazole N: ~ -3.0 (Very weak base)Remains neutral in standard acidic mobile phases (pH 2-4).
Reactivity Aldehyde moietyCRITICAL: Avoid Methanol in sample diluent to prevent hemiacetal peak splitting.

Method Comparison: C18 vs. Phenyl-Hexyl

We compared two stationary phases to determine the optimal standard for purity analysis.

Method A: The Workhorse (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic Interaction.

  • Verdict: Reliable for potency assay but often struggles to resolve the des-methyl impurities or regioisomers prone to co-elution.

Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 4.6 mm, 3.0 µm)

  • Mechanism: Hydrophobic + Pi-Pi Interactions.

  • Verdict: Recommended. The pi-electrons of the phenyl ring interact uniquely with the isoxazole/benzene system, providing wider resolution between the aldehyde target and its carboxylic acid oxidation product.

Comparative Data (Representative)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-90% B in 10 min20-90% B in 10 min
Target RT 5.2 min 5.8 min
Impurity RT (Acid) 4.1 min3.8 min (Better Resolution)
Tailing Factor 1.21.05
Resolution (Rs) 2.53.8

Note: Retention times (RT) are system-dependent. Use the Relative Retention Time (RRT) of the Acid Impurity (~0.65-0.75) as the robust system suitability marker.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Crucial Step)

Standard errors often occur here due to aldehyde instability.

  • Weighing: Accurately weigh 10 mg of standard.

  • Diluent Selection: Use 100% Acetonitrile (ACN) .

    • Why? Methanol reacts with benzaldehydes to form hemiacetals, causing peak splitting or "ghost" peaks.

  • Dissolution: Sonicate for 5 minutes.

  • Final Dilution: Dilute to 0.5 mg/mL with Water/ACN (50:50). Analyze immediately.

Protocol 2: Instrument Setup (Method B - Recommended)
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Controlled temperature is vital for isoxazole reproducibility)

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (Aromatic backbone) and 280 nm (Aldehyde specificity).

MethodWorkflow Start Sample Receipt SolventCheck Diluent Selection (Avoid MeOH) Start->SolventCheck Prep Dissolve in ACN 0.5 mg/mL SolventCheck->Prep Use ACN ColumnSelect Select Column Prep->ColumnSelect RunC18 Run C18 (Routine Assay) ColumnSelect->RunC18 Potency Only RunPhenyl Run Phenyl-Hexyl (Impurity Profiling) ColumnSelect->RunPhenyl High Resolution DataCheck Check Peak Shape (Split Peak?) RunC18->DataCheck RunPhenyl->DataCheck DataCheck->SolventCheck Split Peak (Hemiacetal) Pass Release Data DataCheck->Pass Single Peak

Figure 1: Method Development Decision Tree highlighting the critical solvent selection step to avoid artifacts.

Troubleshooting & Impurity Analysis

Common Issue: Peak Splitting

If the main peak at ~5.8 min appears as a doublet or has a shoulder:

  • Cause: Hemiacetal formation.

  • Fix: Switch all sample prep solvents to Acetonitrile. Ensure the mobile phase water is buffered (Formic acid is usually sufficient, but Phosphate pH 3.0 is more robust against hydration).

Common Issue: Retention Time Drift

Isoxazoles can act as weak bases. If RT drifts:

  • Cause: pH fluctuation in the aqueous mobile phase.

  • Fix: Ensure precise acidification (0.1% Formic Acid or 10mM Ammonium Formate pH 3.5).

Impurity Mapping
ImpurityStructure NoteRRT (approx)Detection
Acid Impurity Benzoic acid derivative (Oxidation)0.70UV 254 nm
Des-methyl Missing methyl group on isoxazole0.92MS / UV
Target Aldehyde 1.00 UV 280 nm
Dimer Aldol condensation product1.45UV 254 nm

References

  • General Isoxazole Separation Principles: SIELC Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column." Accessed Feb 21, 2026. [Link]

  • Aldehyde-Hemiacetal Equilibrium in HPLC: Dolan, J. W. "LCGC North America - Peak Splitting in HPLC." LCGC North America, Vol 30, Issue 4. [Link]

  • Phenyl-Hexyl Column Selectivity: Phenomenex Technical Notes. "Selectivity of Phenyl-Hexyl Phases for Aromatic and Heterocyclic Compounds." [Link]

  • Synthesis Context (Suzuki Coupling Impurities): Organic Syntheses. "General Procedures for Suzuki-Miyaura Coupling." [Link]

Sources

A Comparative Analysis of the Antimicrobial Activity of Isoxazole vs. Pyrazole Benzaldehydes: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds as potential therapeutic agents is a cornerstone of modern medicinal chemistry. Among these, isoxazole and pyrazole derivatives, particularly those incorporating a benzaldehyde moiety, have emerged as promising candidates due to their broad-spectrum biological activities.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial performance of isoxazole and pyrazole benzaldehydes, supported by experimental data and methodological insights to aid researchers in their drug discovery endeavors.

The fundamental difference in the arrangement of heteroatoms within the five-membered rings of isoxazole (oxygen and nitrogen at positions 1 and 2) and pyrazole (two adjacent nitrogen atoms) significantly influences their electronic distribution, and consequently, their interaction with biological targets.[3][4] This guide will delve into the nuances of their antimicrobial profiles, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Comparative Antimicrobial Efficacy: A Data-Driven Perspective

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.[5] A comparative analysis of MIC values for various isoxazole and pyrazole benzaldehyde derivatives against a panel of pathogenic bacteria and fungi reveals key trends in their activity.

A study exploring a series of isoxazole and pyrazole derivatives revealed that both scaffolds demonstrate significant to good antimicrobial activity, with some compounds exhibiting promising MIC values ranging from 7.8 to 62.5 µg/mL against Gram-positive strains and 31.25 to 125 µg/mL against Gram-negative strains.[6] Notably, certain pyrazole derivatives have shown potent activity, with MICs as low as 0.78 µg/mL against multidrug-resistant Acinetobacter baumannii.[7]

Compound ClassRepresentative OrganismsMIC Range (µg/mL)Key Findings & SAR Insights
Isoxazole Benzaldehydes Staphylococcus aureus (Gram-positive)6.25 - 50[3][8]Activity is significantly influenced by substitutions on the phenyl ring. Electron-withdrawing groups like nitro and chloro, as well as electron-donating methoxy groups, can enhance antibacterial activity.[3][9]
Bacillus subtilis (Gram-positive)6.25 - 12.5[3]The position of substituents is crucial; for instance, a nitro group at the ortho position has shown good activity.[3]
Escherichia coli (Gram-negative)6.25 - >100[3][9]Generally, higher concentrations are required for Gram-negative bacteria, though specific substitutions can improve efficacy.[9]
Candida albicans (Fungus)6.25 - 250[3][6]Some derivatives exhibit notable antifungal activity, with substitutions like a trifluoromethyl group enhancing this property.[9]
Pyrazole Benzaldehydes Staphylococcus aureus (Gram-positive)0.5 - 64[6][10]The presence of a carbodithioate function has been found to be essential for anti-MRSA activity.[10] Halogenation of the phenyl ring can also augment activity.[7]
Bacillus subtilis (Gram-positive)4 - >64[7]Structure-activity relationships indicate that free carbothiohydrazide moieties can increase activity.[11]
Klebsiella pneumoniae (Gram-negative)4 - 125[11]Certain pyrazole hydrazones have demonstrated strong antibacterial properties.[7]
Aspergillus niger (Fungus)2.9 - 125[11]Compounds with a pyrazole-1-carbothiohydrazide unit have shown higher activity than those with a pyrazolyl thiadiazine unit.[11]

Table 1: Comparative Antimicrobial Activity (MIC) of Isoxazole and Pyrazole Benzaldehyde Derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is intricately linked to their chemical structure. Understanding the SAR is paramount for the rational design of more potent and selective antimicrobial agents.

For Isoxazole Derivatives:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the benzaldehyde-derived phenyl ring play a pivotal role. Electron-withdrawing groups such as nitro and halogens, and electron-donating groups like methoxy, have been shown to modulate antimicrobial activity.[3][9] For instance, the presence of electron-withdrawing groups like trifluoro and chloro has been found to increase activity to a greater extent.[9]

  • Heterocyclic Ring Integrity: The isoxazole ring itself is a key pharmacophore, and its interaction with biological targets is fundamental to its activity.[12]

For Pyrazole Derivatives:

  • N-Substitution: The substituent on the pyrazole nitrogen atom significantly influences activity. Phenyl substitution is common, and further modifications on this phenyl ring can fine-tune the biological profile.[13]

  • Functional Groups at Other Positions: The introduction of various functional groups at other positions of the pyrazole ring can drastically alter the antimicrobial spectrum and potency. For example, pyrazole-4-carbodithioates have been identified as a new class of anti-MRSA agents.[10] The presence of a free carbothiohydrazide moiety has also been shown to increase activity.[11]

Experimental Protocols for Antimicrobial Evaluation

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following outlines the key methodologies for assessing the antimicrobial activity of isoxazole and pyrazole benzaldehydes.

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[5] It involves a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.[14][15]

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized isoxazole and pyrazole benzaldehyde derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions are made in the appropriate broth medium.

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate.

  • Serial Dilution in Microtiter Plate: Dispense the broth medium into all wells of a 96-well plate. Add a defined volume of the stock solution of the test compound to the first well and perform a serial two-fold dilution across the plate.[15][16]

  • Inoculation: Add the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control (medium with inoculum, no compound) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be determined visually or by using a plate reader to measure optical density.[17]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound Prepare Compound Stock Solution SerialDilution Perform 2-fold Serial Dilution of Compound Compound->SerialDilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Plate Dispense Broth in 96-well Plate Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for Broth Microdilution MIC Assay.

This method provides a qualitative assessment of antimicrobial susceptibility.[18] It involves placing paper disks impregnated with a known concentration of the test compound onto an agar plate inoculated with the test microorganism.[19]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[20]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[18][19]

  • Application of Disks: Aseptically place paper disks impregnated with the test compounds onto the surface of the agar.[21] Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[20]

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of this zone is proportional to the susceptibility of the organism to the compound.[22]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Incubation & Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate for Confluent Growth Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate PlaceDisks Apply Compound-Impregnated Disks Inoculate->PlaceDisks Incubate Incubate at 37°C for 18-24h PlaceDisks->Incubate Measure Measure Diameter of Zone of Inhibition Incubate->Measure

Caption: Workflow for Kirby-Bauer Disk Diffusion Test.

Conclusion and Future Directions

Both isoxazole and pyrazole benzaldehydes represent valuable scaffolds in the quest for new antimicrobial agents. The available data suggests that pyrazole derivatives, in some instances, may exhibit superior potency, particularly against challenging multidrug-resistant pathogens. However, the broad structural diversity achievable with isoxazole chemistry means that highly active compounds are also frequently discovered.[9][12]

Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired spectrum of activity. The key to success lies in the strategic application of medicinal chemistry principles to optimize the lead compounds. This includes a thorough exploration of the structure-activity relationships and the use of robust, standardized biological evaluation methods as outlined in this guide. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable more targeted drug design and to overcome existing resistance mechanisms.

References

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  • Ali, M. A., & Ammar, Y. A. (2022). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 1-15. [Link]

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  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology.[Link]

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  • Ilhan, I. O., et al. (2007). Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. Bioorganic & Medicinal Chemistry, 15(6), 2441-2450. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube.[Link]

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Safety Operating Guide

A Strategic Guide to Handling 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational and safety framework for managing 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all personnel.

Hazard Analysis: Understanding the Molecule

A robust safety plan begins with a thorough understanding of the potential hazards. Since a specific Safety Data Sheet (SDS) for 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde may not be readily available, we must infer its potential risks by examining its constituent functional groups: an aromatic aldehyde and a dimethylisoxazole moiety.

  • Aromatic Aldehydes : This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Some aromatic aldehydes are also known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.[3][4] Inhalation of vapors should be minimized, as they can cause respiratory irritation.[1][5] While aromatic aldehydes are generally less acutely toxic than their low molecular weight aliphatic counterparts, caution is always warranted.[2]

  • Isoxazole Derivatives : The isoxazole ring is a common feature in many biologically active compounds and pharmaceuticals.[6][7] While many isoxazole derivatives have been found to have low toxicity, the specific toxicological properties can vary widely depending on the substituents.[8][9] Some isoxazole derivatives can be toxic.[1] Therefore, it is prudent to handle any novel isoxazole compound with care, assuming the potential for biological activity and associated toxicity.

Hazard TypePotential Effect
Skin Contact Irritation, potential for allergic sensitization.
Eye Contact Serious irritation.
Inhalation Respiratory tract irritation.
Ingestion Potential toxicity (assumed).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is a critical control measure to prevent exposure.[3] The following recommendations are based on the anticipated hazards and are designed to provide comprehensive protection.

Primary Engineering Control: The Chemical Fume Hood

All handling of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10][11][12] This is the most crucial step in minimizing inhalation exposure to any aerosols or vapors.

Workflow for Fume Hood Use:

FumeHoodWorkflow A Verify Fume Hood Certification and Airflow B Don Appropriate PPE A->B Pre-operation C Work at Least 6 Inches Inside the Sash B->C Operation D Keep Sash at Lowest Practical Height C->D E Clean Spills Immediately D->E F Lower Sash Completely When Finished E->F Post-operation

Caption: Fume Hood Operational Workflow.

Body Protection: The Laboratory Coat

A clean, buttoned, long-sleeved laboratory coat is mandatory at all times within the laboratory.[12] It should be made of a material appropriate for handling chemicals, such as cotton, to provide a removable barrier in the event of a splash or spill.

Eye and Face Protection: Preventing Ocular Exposure

Given the potential for serious eye irritation, robust eye protection is non-negotiable.

  • Safety Glasses with Side Shields : These are the minimum requirement for any work in the laboratory where chemicals are present. They must meet ANSI Z87.1 standards.

  • Chemical Splash Goggles : These should be worn whenever there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.

  • Face Shield : A face shield, worn in conjunction with chemical splash goggles, is recommended for procedures with a high potential for splashing or forceful release of the material.

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is critical, as not all materials offer the same level of protection against every chemical. For aromatic aldehydes, a multi-layered glove strategy is recommended.

Glove TypeRecommended UseRationale
Disposable Nitrile Gloves For general handling of small quantities and where incidental contact is possible.Nitrile offers good resistance to a range of chemicals, including some aldehydes, and provides excellent dexterity.[13][14]
Thicker, Chemical-Resistant Gloves (e.g., Butyl Rubber) For tasks with a higher risk of direct or prolonged contact, such as cleaning spills or handling larger quantities.Butyl rubber gloves provide excellent protection against a wide variety of chemicals, including aldehydes.[14][15]

Glove Usage Protocol:

GloveProtocol A Inspect Gloves for Defects Before Use B Don Gloves Over Lab Coat Cuffs A->B C Handle Chemicals B->C D Remove Gloves Using Proper Technique (Avoid Touching Outer Surface) C->D E Dispose of in Appropriate Waste D->E F Wash Hands Thoroughly E->F

Caption: Glove Donning and Doffing Procedure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.[10][16]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is operational and certified.[17]

    • Have a spill kit readily accessible.

  • Handling and Use :

    • Perform all manipulations of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde within the chemical fume hood.[11][18]

    • Keep containers of the chemical closed when not in use.

    • Use appropriate tools (spatulas, pipettes) to handle the material, avoiding direct contact.

    • In the event of a small spill within the fume hood, clean it up immediately using an appropriate absorbent material.

  • Post-Handling :

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly dispose of all contaminated waste (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[16]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification : Based on the anticipated hazards, waste containing 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde should be classified as hazardous chemical waste.[19]

  • Waste Collection :

    • All solid waste (contaminated gloves, weigh boats, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.

    • Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[19]

  • Container Management :

    • Waste containers must be kept closed except when adding waste.[19]

    • Containers should be stored in a designated satellite accumulation area.

    • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Final Disposal :

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[20]

    • Never dispose of this chemical down the drain or in the regular trash.[21]

Disposal Decision Tree:

DisposalDecisionTree Start Waste Generated Containing 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde IsSolid Is the Waste Solid? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No Store Store in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Dispose Arrange for Pickup by EHS or Licensed Contractor Store->Dispose

Caption: Hazardous Waste Disposal Workflow.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde, ensuring the protection of themselves, their colleagues, and the environment.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

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  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. [Link]

  • Labconco. (2018, December 17). Fume Hood Basics: 5 Best Practices. [Link]

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  • University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. [Link]

  • SAFETY GUIDELINE Laboratory Fume Hoods. (n.d.). [Link]

  • 101 Do's and Don'ts: The Lab Rat's Handbook for Mastering the Art of Fume Hood Safety. (n.d.). [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023, June 14). Chemical Research in Toxicology. [Link]

  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). [Link]

  • Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]

  • Risk assessment of personal exposure to polycyclic aromatic hydrocarbons and aldehydes in three commercial cooking workplaces. (2019, February 7). PubMed. [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Assessment - Aldehydes group. (2024, May 24). Canada.ca. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

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×

Retrosynthesis Analysis

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4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.